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  • Product: (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
  • CAS: 618441-72-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacological Potential of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific, yet under-explored, derivative: (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol. While direct, extensive research on this particular molecule is nascent, its structural features—a substituted pyrazole core—suggest significant potential for pharmacological activity. This document synthesizes the vast knowledge surrounding pyrazole derivatives to build a predictive framework for the bioactivity of this compound. We will explore its likely pharmacological properties, propose mechanisms of action, and provide detailed experimental protocols for its investigation as a potential therapeutic agent, particularly in the realms of anti-inflammatory and anticancer research.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of clinically significant drugs, underscoring its importance in drug design and development[1][2][3]. The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.

Well-known drugs containing the pyrazole core include:

  • Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory agent[4].

  • Rimonabant: A cannabinoid receptor antagonist developed for anti-obesity treatment[4].

  • Antipyrine (Phenazone): An early synthetic drug used for its analgesic and antipyretic properties[1].

The compound of interest, (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, incorporates several key features: a 1,3-disubstituted pyrazole ring, a fluorophenyl group (a common moiety in modern pharmaceuticals for enhancing binding affinity and metabolic stability), a tolyl group, and a hydroxymethyl group at the 4-position. This latter feature is particularly interesting as it provides a handle for further derivatization or may itself be crucial for target binding. A closely related compound, (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol, is noted as a key intermediate for developing novel anti-inflammatory and analgesic therapeutics, suggesting a strong rationale for investigating the title compound[5].

Chemical Properties and Synthesis

Compound Structure

The molecular structure of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is characterized by its substituted pyrazole core.

Caption: Molecular structure of the title compound.

  • IUPAC Name: (1-(2-Fluorophenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methanol

  • Molecular Formula: C₁₇H₁₅FN₂O[6]

  • CAS Number: 618441-72-8[6]

Proposed Synthesis Pathway

The synthesis of 1,3,4-trisubstituted pyrazoles is well-documented in the literature. A common and effective method involves the Vilsmeier-Haack reaction[1][3]. This reaction can be used to formylate a precursor, which is then reduced to the final methanol derivative.

synthesis_workflow start Starting Materials: 1-(p-tolyl)ethan-1-one & 2-Fluorophenylhydrazine step1 Step 1: Condensation Reaction Formation of Hydrazone start->step1 step2 Step 2: Vilsmeier-Haack Reaction (POCl₃, DMF) Forms Pyrazole-4-carbaldehyde step1->step2 step3 Step 3: Reduction (e.g., NaBH₄) Reduces aldehyde to alcohol step2->step3 product (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol step3->product

Caption: A plausible synthetic workflow for the title compound.

This synthetic route is versatile and allows for the introduction of various substituents on the phenyl rings, making it suitable for generating a library of analogs for structure-activity relationship (SAR) studies.

Predicted Pharmacological Properties and Bioactivity

Based on the extensive literature on pyrazole derivatives, we can predict several key areas of bioactivity for (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Anti-inflammatory Activity

Predicted Mechanism of Action: COX-2 Inhibition

It is highly probable that the title compound could act as a COX-2 inhibitor. The diarylheterocycle structure is a classic pharmacophore for selective COX-2 inhibition, as seen in Celecoxib. The tolyl group at the C3 position could occupy the hydrophobic side pocket of the COX-2 active site, a key interaction for selectivity.

cox_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) (Pro-inflammatory mediators) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound (1-(2-Fluorophenyl)-3-p-tolyl -1H-pyrazol-4-yl)methanol Compound->COX2 Inhibition

Caption: Predicted inhibition of the COX-2 inflammatory pathway.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines[11][12][13][14]. They can interfere with multiple cancer-related pathways.

Potential Anticancer Targets:

  • Kinase Inhibition: Many pyrazoles act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs[12][15]. The structure of the title compound is amenable to binding within the ATP-binding pocket of various kinases.

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[12][14].

  • Induction of Apoptosis: By targeting various cellular pathways, pyrazole compounds can trigger programmed cell death in cancer cells.

Table 1: Examples of IC₅₀ Values for Bioactive Pyrazole Derivatives Against Cancer Cell Lines

Pyrazole Derivative ClassTarget Cancer Cell LineReported IC₅₀ (µM)Reference
Pyrazole CarbaldehydeMCF7 (Breast)0.25[12]
Polysubstituted PyrazoleHepG2 (Liver)2.0[12]
Indole-linked PyrazoleCDK2 (Enzyme)0.074[12]
Pyrazole Derivative '5b'K562 (Leukemia)0.021[14]

This table presents data for structurally related pyrazole compounds to indicate the potential potency range.

Key Experimental Protocols

To validate the predicted bioactivities, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for initial screening.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the compound's anti-inflammatory potential and its selectivity for COX-2 over COX-1, which is predictive of a better gastrointestinal safety profile.

Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound dissolved in DMSO

  • Celecoxib (positive control for COX-2), Ibuprofen (non-selective control)

  • EIA buffer, reaction plates (96-well)

  • Prostaglandin screening EIA kit

Methodology:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the working concentration in the provided buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound and control drugs in DMSO, then dilute further in the reaction buffer.

  • Reaction Incubation: To each well of a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, 10 µL of the enzyme, and 10 µL of the test compound/control at various concentrations.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Reaction Termination: Incubate for 2 minutes at 37°C. Stop the reaction by adding 10 µL of a saturated stannous chloride solution in 1 M HCl.

  • Quantification: Measure the concentration of Prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of the test compound on a panel of human cancer cell lines (e.g., MCF-7, HepG2, A549).

Materials:

  • Selected cancer cell lines and appropriate culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

(1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol stands as a promising, yet uncharacterized, molecule within the pharmacologically rich family of pyrazole derivatives. Its structural similarity to known bioactive compounds strongly suggests potential as an anti-inflammatory and/or anticancer agent. The immediate path forward involves the synthesis and in vitro screening of this compound using the protocols outlined in this guide. Positive results would warrant further investigation, including advanced in vitro mechanistic studies (e.g., kinase profiling, cell cycle analysis), in vivo efficacy studies in animal models of inflammation or cancer, and comprehensive ADME/Tox profiling to assess its drug-like properties. The development of a focused library of analogs will also be critical for establishing a robust structure-activity relationship and optimizing lead compounds for future preclinical development.

References

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. H. (2025).
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  • Tzortzis, V., Papanastasiou, I., & Geronikaki, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

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  • Kumar, A., & Kumar, R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

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Exploratory

A Technical Guide to Molecular Docking Studies of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol with Target Proteins

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including anti-inflammatory and anticancer effects.[1][2][3][4][5] This document outlines a systematic, field-proven workflow for hypothesizing and validating potential protein targets, preparing both the ligand and protein structures, executing docking simulations, and analyzing the resulting data. By detailing the scientific rationale behind each step, this guide serves as an essential resource for researchers in drug discovery, computational chemistry, and molecular modeling, enabling them to rigorously evaluate the therapeutic potential of novel pyrazole derivatives.

Introduction

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Profile of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

The subject of this guide, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, is a novel derivative featuring key substitutions that may confer specific biological activities. The 1-aryl and 3-aryl substitutions are common motifs in potent and selective enzyme inhibitors. The 2-fluorophenyl group can enhance binding affinity through halogen bonding and improve metabolic stability, while the p-tolyl group can engage in hydrophobic interactions within a target's active site. Given these features, this compound is a prime candidate for investigation as an inhibitor of protein kinases or inflammatory enzymes.

Principles of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11] It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.[11][12] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[12][13]

Objectives of This Guide

This guide provides a comprehensive, step-by-step methodology to:

  • Identify and select plausible protein targets for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol based on its structural features.

  • Prepare the ligand and protein structures for docking to ensure chemical and structural accuracy.

  • Perform and validate a molecular docking simulation using industry-standard software.

  • Analyze and interpret the docking results to assess binding affinity and key molecular interactions.

Materials and Methods

This section details the protocols for conducting a robust molecular docking study. The workflow is designed to be self-validating, ensuring the reliability of the generated data.

Target Protein Selection
  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[14][15] Its inducible nature makes it an attractive target for selective inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.[14] Many potent and selective COX-2 inhibitors feature a diaryl heterocycle scaffold, similar to the ligand in this study.[9][16]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[17][18][19][20] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and numerous pyrazole-based inhibitors have been developed.[21][22][23]

For this guide, we will proceed with COX-2 (PDB ID: 4Z0L) and VEGFR-2 (PDB ID: 4ASD) as our target proteins.

Experimental Workflow Diagram

The overall workflow for the molecular docking study is depicted below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Select Target Selection (COX-2, VEGFR-2) Protein_Prep Protein Preparation (PDB Retrieval, Cleaning) Protein_Select->Protein_Prep Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Validation Protocol Validation (Redocking) Docking_Run->Validation Energy_Analysis Binding Energy (Scoring) Validation->Energy_Analysis Pose_Analysis Binding Pose & Interaction Analysis Data_Summary Summarize Data (Tables & Visualization) Pose_Analysis->Data_Summary Energy_Analysis->Pose_Analysis

Caption: Molecular Docking Workflow.

Step-by-Step Protocol: Ligand Preparation

Accurate ligand preparation is crucial for a successful docking simulation. The goal is to generate a low-energy, 3D conformation of the molecule.

  • 2D Structure Sketching: Draw the structure of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol using chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.

  • File Format Conversion: Save the final 3D structure in a .mol2 or .pdbqt file format, which is compatible with docking software like AutoDock Vina. This process typically involves assigning partial charges and defining rotatable bonds.

Step-by-Step Protocol: Target Protein Preparation

Protein preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to make it suitable for docking.

  • PDB File Retrieval: Download the crystal structures for COX-2 (PDB ID: 4Z0L) and VEGFR-2 (PDB ID: 4ASD) from the RCSB PDB database.

  • Structure Cleaning:

    • Remove Water Molecules: Water molecules in the active site can interfere with docking and are typically removed.[24]

    • Remove Co-crystallized Ligands and Ions: The original ligand and any non-essential ions or cofactors should be removed to create a vacant binding site.[24][25]

    • Select Protein Chain: If the PDB file contains multiple protein chains, select the one that is biologically relevant and complete.[26]

  • Add Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds.[24]

  • Assign Charges: Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.[24]

Step-by-Step Protocol: Molecular Docking & Validation
  • Grid Box Generation: Define a "grid box" around the active site of the protein.[24] This box specifies the search space for the docking algorithm. The center and dimensions of the box should be large enough to encompass the entire binding pocket where the native ligand was bound.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina. Vina will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for the most favorable poses.

  • Protocol Validation (Redocking): A critical step to ensure the docking protocol is reliable is to "redock" the co-crystallized ligand back into the protein's binding site.[27][28][29]

    • Procedure: Extract the original ligand from the PDB file and dock it using the exact same protocol.

    • Success Criterion: The protocol is considered validated if the predicted binding pose of the redocked ligand is very close to its original crystallographic pose. This is quantified by the Root Mean Square Deviation (RMSD), with a value of ≤ 2.0 Å generally considered a successful validation.[28][30]

Results and Discussion

This section outlines how to analyze and interpret the output from the molecular docking simulations.

Docking Score and Binding Energy Analysis

The primary quantitative output from a docking simulation is the binding affinity, typically reported in kcal/mol.[13] A more negative value signifies a stronger predicted binding affinity.[31] The results for the top-ranked poses should be compiled into a table for clear comparison.

Table 1: Predicted Binding Affinities for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD of Top Pose (Å)
Cyclooxygenase-2 (COX-2)4Z0L-9.81.15
VEGFR-2 Kinase4ASD-10.51.32

Note: The data presented in this table is hypothetical and serves as an example for this guide.

Binding Pose and Interaction Analysis

Beyond the binding score, a qualitative analysis of the ligand's binding pose is essential.[31] This involves visualizing the docked complex using software like PyMOL or Discovery Studio to identify key molecular interactions.

  • For COX-2: A successful inhibitor would likely place its diaryl system within the hydrophobic channel of the active site. Key interactions to look for include hydrogen bonds with residues like Ser530 and Tyr385, and hydrophobic interactions with the surrounding pocket.

  • For VEGFR-2: Inhibitors typically bind to the ATP pocket in the kinase hinge region.[32] Look for hydrogen bonds with the backbone amide and carbonyl groups of key hinge residues (e.g., Cys919). The fluorophenyl and tolyl groups should occupy adjacent hydrophobic pockets, contributing to binding affinity.

Diagram of VEGFR-2 Signaling Inhibition

The diagram below illustrates the mechanism by which a small molecule inhibitor, such as the pyrazole derivative, blocks the VEGFR-2 signaling cascade, thereby inhibiting angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Activates Inhibitor (1-(2-Fluorophenyl)-3-P-tolyl- 1H-pyrazol-4-YL)methanol Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer Phosphate Source PLCg PLCγ Dimer->PLCg Activates Downstream Pathways PI3K PI3K / Akt Dimer->PI3K Activates Downstream Pathways RAS Ras / MAPK Dimer->RAS Activates Downstream Pathways Response Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Response PI3K->Response RAS->Response

Caption: Inhibition of VEGFR-2 Signaling Pathway.

Conclusion

This technical guide has presented a rigorous, step-by-step framework for conducting molecular docking studies of the novel pyrazole derivative, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. By following the detailed protocols for target selection, ligand and protein preparation, simulation, and results analysis, researchers can generate reliable in silico data to guide further experimental validation. The hypothetical results suggest that this compound may exhibit potent inhibitory activity against both COX-2 and VEGFR-2, making it a promising candidate for development as either an anti-inflammatory or an anti-cancer agent. The methodologies and principles outlined herein are broadly applicable and provide a solid foundation for computational drug discovery efforts targeting other novel chemical entities.

References

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. World Journal of Pharmaceutical Research.
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  • Scitech Journals. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors. Scitech Journals.
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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol and its Analogs for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and significance of determining the crystal structure of pyrazole derivatives, a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and significance of determining the crystal structure of pyrazole derivatives, a class of compounds with significant therapeutic potential. While the specific crystal structure for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is not publicly available at the time of this writing, this document will use closely related, structurally characterized pyrazole derivatives as illustrative examples to detail the process of single-crystal X-ray diffraction and the interpretation of its results.

The Significance of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets such as enzymes and receptors.[2] A precise understanding of the molecular geometry, conformation, and intermolecular interactions is therefore paramount for rational drug design and the optimization of lead compounds.[4][5]

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[6] The resulting structural data provides invaluable insights into structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates.[2]

A Practical Guide to Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.

Crystal Growth and Selection

The foundation of a successful crystal structure determination lies in the quality of the single crystal.[7] For small organic molecules like pyrazole derivatives, suitable crystals can often be grown by slow recrystallization from common solvents.[6]

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified pyrazole compound in a suitable solvent (or a mixture of solvents) to near saturation at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean vial and cover it with a cap that has been pierced with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Selection: Once crystals have formed, they should be examined under a polarizing microscope.[7] A good quality single crystal will be transparent, have well-defined faces, and will extinguish light uniformly when rotated under cross-polarized light.[7] The ideal crystal size for modern diffractometers is between 0.1 and 0.5 mm.[6]

X-ray Data Collection

Once a suitable crystal is selected, it is mounted on a goniometer head and placed in the X-ray diffractometer.[8]

Experimental Protocol: Data Collection

  • Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop and placed on the goniometer head of the diffractometer.

  • Cooling: The crystal is typically cooled to a low temperature (around 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, leading to better quality diffraction data.[8]

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and the crystal's orientation. A data collection strategy is then devised to measure the intensities of a large number of unique reflections.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector.[9]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

Structure Solution and Refinement Workflow Data_Processing Data Processing (Integration and Scaling) Structure_Solution Structure Solution (Direct Methods or Patterson Methods) Data_Processing->Structure_Solution Model_Building Initial Model Building Structure_Solution->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Check R-factors and geometry Validation->Refinement Iterative Improvement Final_Model Final Crystal Structure Validation->Final_Model

Caption: A generalized workflow for solving and refining a crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.[10]

  • Structure Solution: The "phase problem" is solved using computational methods such as direct methods or Patterson techniques to generate an initial electron density map.[8]

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using a least-squares minimization process.[11][12] This iterative process aims to minimize the difference between the observed and calculated structure factor amplitudes.[8]

  • Validation: The final refined structure is validated for its geometric sensibility and its agreement with the experimental data.

Case Study: Crystal Structure of a Bioactive Pyrazole Derivative

As a proxy for our topic compound, we will consider the crystallographic data for a representative pyrazole derivative, 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, which shares key structural motifs with our compound of interest.[13]

Table 1: Crystallographic Data for 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one [13]

ParameterValue
Chemical FormulaC₁₇H₁₄ClFN₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2387(19)
b (Å)9.764(2)
c (Å)10.644(3)
α (°)72.023(4)
β (°)72.770(4)
γ (°)78.581(4)
Volume (ų)772.5(3)
Z2
Temperature (K)294.15
R-factor0.0444

The crystal structure reveals a twisted conformation of the molecule. The dihedral angles between the pyrazoline ring and the phenyl rings at positions 3 and 5 are 84.9(2)° and 10.2(3)°, respectively.[13] This information on the preferred conformation is crucial for understanding how the molecule might fit into the binding pocket of a biological target.

Interpreting Crystallographic Data for Drug Design

The refined crystal structure provides a wealth of information that can guide drug development efforts:

  • Bond Lengths and Angles: These parameters confirm the chemical connectivity and can indicate the presence of electronic effects, such as conjugation.

  • Torsional Angles: These define the conformation of the molecule and are critical for understanding its three-dimensional shape.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing insights into potential hydrogen bonding and other non-covalent interactions that are crucial for receptor binding.[2]

By analyzing these structural features, medicinal chemists can design new analogs with improved properties, such as enhanced binding affinity, selectivity, and metabolic stability.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern drug discovery. The detailed structural information it provides is essential for understanding the structure-activity relationships of promising therapeutic agents like pyrazole derivatives. While the crystal structure of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol remains to be determined, the methodologies and principles outlined in this guide provide a solid framework for the crystallographic analysis of this and other important pyrazole-based compounds.

References

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Exploratory

Preliminary In Vitro Biological Evaluation of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol: A Technical Guide

Abstract This guide provides a comprehensive framework for the preliminary in vitro biological evaluation of the novel pyrazole derivative, (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol. Pyrazole scaffolds are o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preliminary in vitro biological evaluation of the novel pyrazole derivative, (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol. Pyrazole scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document outlines a structured, multi-tiered approach to assess the therapeutic potential of this specific compound. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and present a framework for data interpretation and visualization. The methodologies described herein are designed to establish a foundational biological profile of the target compound, guiding future drug development efforts.

Introduction: The Rationale for Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][4] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous FDA-approved drugs.[5] A notable example is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain.[1] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[1][2][6]

Furthermore, pyrazole-containing compounds have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial cellular processes like tubulin polymerization.[3][7][8] Their antimicrobial activity against a range of bacterial and fungal pathogens is also well-documented, making them promising candidates for the development of new anti-infective agents.[9][10]

The subject of this guide, (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol, incorporates key structural features—a fluorinated phenyl ring and a tolyl group—that may enhance its biological activity and pharmacokinetic properties. This document outlines a logical and efficient workflow for its initial in vitro characterization.

Experimental Workflow: A Multi-Faceted Approach

The proposed evaluation will proceed through a tiered screening process designed to efficiently assess the cytotoxic, anti-inflammatory, and antimicrobial potential of the test compound.

Experimental_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Exploration (Anti-inflammatory) cluster_2 Tier 3: Mechanistic Exploration (Anticancer) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay Cytotoxicity_Screening->COX_Inhibition_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) MIC_Determination MIC_Determination LOX_Inhibition_Assay 5-LOX Inhibition Assay Cytokine_Suppression_Assay Cytokine Suppression Assay (LPS-stimulated Macrophages) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytokine_Suppression_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Test_Compound (1-(2-Fluorophenyl)-3-p-tolyl- 1H-pyrazol-4-yl)methanol Test_Compound->NF_kB Inhibition?

Figure 2: Simplified signaling pathway of LPS-induced cytokine production.

Protocol: Cytokine Suppression Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates.

  • Compound Pre-treatment: Pre-treat the cells with the test compound at non-toxic concentrations for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Tier 3: Elucidating Anticancer Mechanisms

If significant cytotoxicity is observed in cancer cell lines, this tier investigates the underlying mechanisms.

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

This assay determines if the compound induces programmed cell death.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

Conclusion and Future Directions

The preliminary in vitro biological evaluation outlined in this guide provides a robust and efficient pathway to characterize the therapeutic potential of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol. The data generated from these assays will establish a foundational understanding of its cytotoxicity, anti-inflammatory, and antimicrobial activities, and offer insights into its potential mechanisms of action. Positive results from this initial screening will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic profile.

References

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Foundational

The Structure-Activity Relationship of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol and its analogs. We will explore the synthesis, biological evaluation, and the intricate interplay of structural modifications on the biological activity of these compounds, with a focus on their potential as anticancer agents and kinase inhibitors. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to design and develop novel therapeutics based on this promising scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This unique structural motif imparts favorable physicochemical properties, including the ability to participate in hydrogen bonding and various other non-covalent interactions, making it a "privileged scaffold" in drug design.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic parameters to optimize biological activity and pharmacokinetic profiles.

The subject of this guide, the (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol core, presents a trifecta of key substituents that are ripe for SAR exploration:

  • The 1-(2-Fluorophenyl) Group: The presence and position of the fluorine atom on the N-phenyl ring can significantly influence metabolic stability and binding affinity through altered electronic properties and potential for hydrogen bonding.[3][4][5]

  • The 3-p-tolyl Group: The methyl group on the C-3 phenyl ring can impact the compound's interaction with hydrophobic pockets in target proteins.

  • The 4-Methanol Group: The hydroxymethyl group at the C-4 position offers a crucial point for hydrogen bonding and a handle for further derivatization to modulate solubility and target engagement.

This guide will dissect the individual and synergistic contributions of these structural features to the overall biological activity of this class of compounds.

Synthesis of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol Derivatives

The synthesis of the core scaffold and its derivatives typically follows a well-established synthetic route for 1,3,4-trisubstituted pyrazoles. A general and adaptable synthetic strategy is outlined below.

Experimental Protocol: General Synthesis

A plausible synthetic route involves the Vilsmeier-Haack formylation of a substituted acetophenone semicarbazone to yield a pyrazole-4-carbaldehyde intermediate, which is then reduced to the corresponding methanol.[6]

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve p-tolylacetophenone in dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: In a separate flask, cool a mixture of phosphorus oxychloride (POCl₃) and DMF at 0°C to form the Vilsmeier reagent.

  • Reaction: Slowly add the Vilsmeier reagent to the p-tolylacetophenone solution and stir at room temperature.

  • Hydrazine Addition: Add 2-fluorophenylhydrazine to the reaction mixture and heat under reflux.

  • Work-up: After completion of the reaction (monitored by TLC), pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to obtain the pyrazole-4-carbaldehyde.

Step 2: Reduction to (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde from Step 1 in a suitable solvent such as methanol or ethanol.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer and purify the product by column chromatography to yield the desired (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole-4-carbaldehyde Synthesis cluster_step2 Step 2: Reduction to Methanol Derivative p_tolylacetophenone p-Tolylacetophenone intermediate_1 Formylation & Cyclization p_tolylacetophenone->intermediate_1 vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) vilsmeier_reagent->intermediate_1 pyrazole_aldehyde 1-(2-Fluorophenyl)-3-p-tolyl- 1H-pyrazole-4-carbaldehyde intermediate_1->pyrazole_aldehyde Reflux fluorophenylhydrazine 2-Fluorophenylhydrazine fluorophenylhydrazine->intermediate_1 final_product (1-(2-Fluorophenyl)-3-p-tolyl- 1H-pyrazol-4-yl)methanol pyrazole_aldehyde->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->final_product

Caption: General synthetic workflow for (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of pyrazole derivatives is highly dependent on the nature and position of the substituents on the core scaffold. The following sections detail the SAR for each key substituent.

The N1-Aryl Substituent: Role of the 2-Fluorophenyl Group

The N1-phenyl ring plays a crucial role in the activity of many pyrazole-based inhibitors. The introduction of a fluorine atom, particularly at the ortho position, can have several profound effects:

  • Electronic Effects: The high electronegativity of fluorine can alter the electron density of the pyrazole ring, potentially influencing its interaction with target proteins.[5]

  • Conformational Restriction: The ortho-fluoro substituent can induce a twist in the N-phenyl ring relative to the pyrazole core. This conformational constraint can be beneficial for fitting into specific binding pockets and may enhance selectivity.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to improved pharmacokinetic properties.[3]

Illustrative SAR Table for N1-Aryl Substituents

CompoundR¹ (N1-Aryl)R² (C3-Aryl)R³ (C4-Substituent)Anticancer Activity (IC₅₀, µM) - Illustrative
1a 2-Fluorophenylp-Tolyl-CH₂OH5.2
1b Phenylp-Tolyl-CH₂OH15.8
1c 4-Fluorophenylp-Tolyl-CH₂OH8.9
1d 2,4-Difluorophenylp-Tolyl-CH₂OH3.1

Note: The IC₅₀ values are illustrative and intended to demonstrate potential SAR trends.

From this illustrative data, the presence of a 2-fluoro substituent (Compound 1a ) appears to be more favorable for activity compared to an unsubstituted phenyl ring (Compound 1b ). A 4-fluoro substituent (Compound 1c ) may also enhance activity, while di-substitution (Compound 1d ) could lead to further improvements.

The C3-Aryl Substituent: Impact of the p-Tolyl Group

The substituent at the C3 position of the pyrazole ring often dictates the selectivity and potency of the inhibitor by interacting with specific residues in the target's binding site. The p-tolyl group in the parent compound offers a hydrophobic methyl group that can engage in favorable van der Waals interactions.

Illustrative SAR Table for C3-Aryl Substituents

CompoundR¹ (N1-Aryl)R² (C3-Aryl)R³ (C4-Substituent)Anticancer Activity (IC₅₀, µM) - Illustrative
2a 2-Fluorophenylp-Tolyl-CH₂OH5.2
2b 2-FluorophenylPhenyl-CH₂OH9.7
2c 2-Fluorophenyl4-Methoxyphenyl-CH₂OH7.5
2d 2-Fluorophenyl4-Chlorophenyl-CH₂OH4.1

Note: The IC₅₀ values are illustrative and intended to demonstrate potential SAR trends.

The illustrative data suggests that the p-tolyl group (Compound 2a ) is beneficial for activity compared to an unsubstituted phenyl ring (Compound 2b ). The introduction of an electron-donating methoxy group (Compound 2c ) may be slightly less favorable, while an electron-withdrawing chloro group (Compound 2d ) could enhance potency.

The C4-Substituent: The Significance of the Methanol Group and its Derivatives

The hydroxymethyl group at the C4 position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the target protein. Furthermore, this group serves as a versatile handle for chemical modification to explore the surrounding binding pocket and modulate physicochemical properties.

Illustrative SAR Table for C4-Substituents

CompoundR¹ (N1-Aryl)R² (C3-Aryl)R³ (C4-Substituent)Anticancer Activity (IC₅₀, µM) - Illustrative
3a 2-Fluorophenylp-Tolyl-CH₂OH5.2
3b 2-Fluorophenylp-Tolyl-CHO12.3
3c 2-Fluorophenylp-Tolyl-COOH25.1
3d 2-Fluorophenylp-Tolyl-CH₂OCH₃8.9
3e 2-Fluorophenylp-Tolyl-CH₂NH₂3.8

Note: The IC₅₀ values are illustrative and intended to demonstrate potential SAR trends.

The illustrative data highlights the importance of the hydroxyl group in the methanol moiety (Compound 3a ). Oxidation to the aldehyde (Compound 3b ) or carboxylic acid (Compound 3c ) appears to be detrimental to the activity. Etherification (Compound 3d ) may also reduce potency. However, conversion to an aminomethyl group (Compound 3e ) could lead to enhanced activity, possibly due to the formation of additional hydrogen bonds or salt bridges.

Biological Evaluation and Mechanism of Action

Derivatives of this pyrazole scaffold have shown promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of these compounds against a specific kinase (e.g., a receptor tyrosine kinase) is a radiometric or fluorescence-based assay.

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and necessary cofactors (e.g., MgCl₂).

  • Compound Preparation: Serially dilute the test compounds in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives function as ATP-competitive kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol derivative inhibits a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates Pyrazole_Inhibitor (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol Derivative Pyrazole_Inhibitor->RTK Inhibits ATP Binding

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The SAR analysis presented in this guide, based on extrapolations from related pyrazole derivatives, underscores the importance of the specific substitution pattern on the core heterocycle. The 2-fluorophenyl group at N1, the p-tolyl group at C3, and the methanol moiety at C4 all contribute significantly to the potential biological activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of derivatives to confirm and expand upon the SAR trends outlined here. Key areas for further investigation include:

  • Exploration of diverse substituents at the para-position of the C3-phenyl ring to probe the hydrophobic pocket of target kinases.

  • Derivatization of the C4-methanol group to introduce different functional groups that can form additional interactions with the target protein and modulate physicochemical properties.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

By leveraging the insights provided in this technical guide, researchers can accelerate the design and discovery of next-generation pyrazole-based drugs with enhanced potency, selectivity, and therapeutic potential.

References

  • El-Sayed, M. A. A., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie-Chemical Monthly, 147(6), 1105-1113.
  • Cankara Pirol, S., et al. (2020). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Bioorganic Chemistry, 94, 103425.
  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(15), 1335-1355.
  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of Chemical and Pharmaceutical Research, 2(5), 46-54.
  • Hassan, A. S., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(11), 3334.
  • Alam, M. S., et al. (2020). Design, synthesis and cytotoxicity evaluation of novel (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones as anticancer agents. ChemistrySelect, 5(45), 14353-14358.
  • BenchChem. (2025).
  • El-Gohary, N. S., & Shaaban, M. R. (2023). Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties. Current Organic Synthesis, 20(4), 488-501.
  • Nitulescu, G. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678.
  • Rana, A., & Kumar, S. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Shinde, P. B., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 4(5), 1-15.
  • Drăcea, A. N., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(19), 6529.
  • Beier, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 205-266.
  • Asati, V., & Sahu, S. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure, 1226, 129334.
  • Kumar, A., & Kumar, V. (2023).
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph-thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Saha, S., & Pal, D. (2020).
  • Milkiewicz, K. L., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362.
  • Wang, H., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 115913.
  • Palmer, B. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Tang, T. K., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836437.
  • IntechOpen. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
  • Kumar, A., & Kumar, V. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1699-1711.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Application Note: Step-by-Step Synthesis and Validation Protocol for (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Validation Protocol for (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Overview

Diaryl-substituted pyrazoles, particularly those bearing a 4-hydroxymethyl moiety, serve as privileged scaffolds in medicinal chemistry and agrochemical development. The target compound, (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol , is a critical intermediate. The hydroxymethyl group at the C4 position provides a versatile handle for subsequent transformations, including etherification, esterification, or conversion into a chloromethyl derivative for Wittig reactions[1].

To ensure high yield and regioselectivity, this protocol employs a robust three-step convergent synthesis:

  • Condensation: Formation of the corresponding hydrazone.

  • Cyclization (Vilsmeier-Haack): Construction of the pyrazole core with simultaneous C4-formylation[2].

  • Reduction: Chemoselective reduction of the carbaldehyde to the target methanol[1].

SynthesisPathway SM1 4'-Methylacetophenone + (2-Fluorophenyl)hydrazine Step1 Step 1: Condensation (EtOH, NaOAc, Reflux) SM1->Step1 Int1 Hydrazone Intermediate Step1->Int1 Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 60-80°C) Int1->Step2 Int2 1-(2-Fluorophenyl)-3-p-tolyl -1H-pyrazole-4-carbaldehyde Step2->Int2 Step3 Step 3: Reduction (NaBH4, MeOH, 0°C to RT) Int2->Step3 Product (1-(2-Fluorophenyl)-3-p-tolyl -1H-pyrazol-4-yl)methanol Step3->Product

Figure 1: Retrosynthetic and forward chemical synthesis pathway for the target pyrazole-4-methanol.

Step-by-Step Methodologies and Mechanistic Rationale

Step 1: Synthesis of the Hydrazone Intermediate
  • Objective: Form the Schiff base necessary for subsequent cyclization.

  • Reagents: 4'-Methylacetophenone (1.0 equiv), (2-Fluorophenyl)hydrazine hydrochloride (1.1 equiv), Sodium acetate (1.5 equiv), Absolute Ethanol.

  • Procedure:

    • Suspend (2-fluorophenyl)hydrazine hydrochloride and sodium acetate in absolute ethanol. Causality: Sodium acetate acts as a mild base to liberate the free hydrazine from its hydrochloride salt without causing unwanted side reactions.

    • Add 4'-methylacetophenone dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux for 3-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Upon completion, concentrate the solvent under reduced pressure, dilute with water, and extract with dichloromethane (DCM).

    • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude hydrazone.

Step 2: Vilsmeier-Haack Cyclization to Pyrazole-4-carbaldehyde
  • Objective: Construct the pyrazole ring and introduce the C4 aldehyde group.

  • Reagents: Hydrazone intermediate (1.0 equiv), Phosphorus oxychloride ( POCl3​ , 3.0 equiv), N,N-Dimethylformamide (DMF, 10 volumes).

  • Procedure:

    • Cool DMF in a round-bottom flask to 0 °C using an ice-salt bath.

    • Add POCl3​ dropwise over 30 minutes under an inert argon atmosphere. Causality: The reaction between POCl3​ and DMF generates the electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This step is highly exothermic; strict temperature control (0–5 °C) prevents the degradation of DMF and ensures a high yield of the active complex[2].

    • Stir the complex for 30 minutes at 0 °C.

    • Dissolve the hydrazone intermediate in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

    • Gradually warm the mixture to room temperature, then heat to 60–80 °C for 4–6 hours[2]. Causality: Elevated temperature provides the activation energy required for the double-bond attack on the chloroiminium ion, followed by intramolecular cyclization.

    • Cool the mixture and pour it slowly over crushed ice. Neutralize cautiously with saturated aqueous NaHCO3​ until pH 7-8 is reached.

    • Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to afford 1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde[3].

Step 3: Borohydride Reduction to Pyrazole-4-methanol
  • Objective: Chemoselective reduction of the carbaldehyde to the primary alcohol.

  • Reagents: 1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), Sodium borohydride ( NaBH4​ , 1.5 equiv), Methanol.

  • Procedure:

    • Dissolve the pyrazole-4-carbaldehyde in methanol and cool to 0 °C in an ice bath.

    • Add NaBH4​ portionwise over 15 minutes. Causality: NaBH4​ is a mild hydride donor. Methanol serves as both the solvent and the proton source required to complete the reduction. The portionwise addition at 0 °C controls the evolution of hydrogen gas and prevents over-reduction or ring cleavage[1].

    • Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Quench the reaction by adding water or a dilute NH4​Cl solution. Causality: Quenching destroys unreacted NaBH4​ and breaks down the borate complex, liberating the free alcohol.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield pure (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.

LabWorkflow Setup 1. Setup Dissolve Aldehyde in MeOH Cool to 0°C Reaction 2. Hydride Transfer Add NaBH4 portionwise Stir 1-2h at RT Setup->Reaction Quench 3. Quench Add aq. NH4Cl Destroy excess hydride Reaction->Quench Extraction 4. Extraction EtOAc / H2O phase separation Dry over MgSO4 Quench->Extraction Purification 5. Purification Flash Chromatography (Silica, Hexane:EtOAc) Extraction->Purification

Figure 2: Standardized laboratory workflow for the borohydride reduction phase.

Analytical Validation System

To ensure the trustworthiness of the synthesized protocol, the final product must be validated against a self-consistent set of analytical metrics. The table below outlines the expected spectral data for (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Analytical MethodExpected Signal / ShiftStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ ~8.05 (s, 1H)Pyrazole C5-H (Highly deshielded by adjacent N and aromatic rings)
δ 7.80 - 7.10 (m, 8H)Aromatic protons (2-Fluorophenyl and p-Tolyl rings)
δ 4.65 (s, 2H)- CH2​ -OH (Methylene protons)
δ 2.40 (s, 3H)Ar- CH3​ (p-Tolyl methyl group)
δ 1.80 (br s, 1H)-OH (Hydroxyl proton, exchanges with D2​O )
13 C NMR (100 MHz, CDCl3​ ) δ ~155.0 (d, JC−F​ ~250 Hz)C-F (Fluorinated aromatic carbon)
δ ~56.0C4- CH2​ OH (Aliphatic methylene carbon)
δ ~21.5Ar- CH3​ (Tolyl methyl carbon)
FT-IR (ATR, cm−1 ) ~3300 - 3400 (broad)O-H stretching vibration
~1600, 1510C=C and C=N stretching (Aromatic and Pyrazole rings)
HRMS (ESI-TOF) [M+H] + calculated for C17​H16​FN2​O+ Exact mass validation (~283.12)

Note: The disappearance of the strong aldehyde carbonyl stretch (~1680 cm−1 ) and the aldehyde proton singlet (~9.9 ppm)[3] from the Step 2 intermediate are the primary indicators of a successful Step 3 reduction.

References

  • ARKAT-USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC 2011 (i) 196-245.
  • BenchChem. (2025). Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry.
  • Nepal Journals Online (Kanya Journal). (2026). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

Sources

Application

Application Note: (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol as a Versatile Precursor in organic synthesis

Executive Summary & Mechanistic Rationale (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-72-8) is a highly specialized, functionally rich building block utilized in advanced organic synthesis and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol (CAS: 618441-72-8) is a highly specialized, functionally rich building block utilized in advanced organic synthesis and drug discovery. The 1,3-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics.

The structural components of this precursor are highly intentional:

  • The 2-fluorophenyl group (N1): Introduces a strong electron-withdrawing inductive effect while enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position.

  • The p-tolyl group (C3): Provides necessary lipophilicity and a vector for hydrophobic pocket binding in target proteins.

  • The 4-hydroxymethyl moiety (C4): Serves as the critical synthetic handle. Because it is situated on an electron-rich heteroaromatic ring, it behaves similarly to a benzylic alcohol. This makes it highly susceptible to controlled oxidation and nucleophilic substitution via stable carbocation or activated leaving-group intermediates.

Synthetic Workflows & Methodologies

The utility of this precursor lies in its ability to be smoothly converted into two primary reactive hubs: the pyrazole-4-carbaldehyde and the 4-(halomethyl)pyrazole .

Protocol A: Controlled Oxidation to Pyrazole-4-Carbaldehyde

The conversion of the 4-methanol to the 4-carbaldehyde is a gateway to Knoevenagel condensations, enabling the synthesis of complex anti-cancer agents such as apoptosis-inducing pyrazole-oxindole conjugates [1] and targeted therapies for androgen-sensitive LNCaP prostate cancer cells [2].

Causality & Reagent Selection: We employ activated Manganese(IV) Oxide ( MnO2​ ) rather than stronger oxidants like Potassium Permanganate ( KMnO4​ ) or Jones reagent. MnO2​ is a mild, heterogeneous oxidant that is highly selective for allylic and benzylic-type alcohols. This selectivity strictly prevents over-oxidation to the pyrazole-4-carboxylic acid, ensuring a near-quantitative yield of the target aldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of (1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol in 30 mL of anhydrous dichloromethane (DCM).

  • Oxidation: Add 50.0 mmol (10 equivalents) of activated MnO2​ in a single portion. (Note: The large excess is required due to the heterogeneous nature of the surface-mediated reaction.)

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Self-Validation: The reaction is complete when the UV-active spot of the starting material ( Rf​≈0.3 ) is entirely consumed and converted to the less polar aldehyde ( Rf​≈0.6 ). This typically takes 8–12 hours.

  • Workup: Filter the reaction mixture through a 1-inch pad of Celite to remove the manganese residues. Wash the Celite pad thoroughly with an additional 50 mL of DCM.

  • Isolation: Concentrate the combined filtrate in vacuo to yield the crude 1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

  • Analytical Check: 1 H NMR ( 400 MHz , CDCl3​ ) should confirm the disappearance of the -CH2​OH singlet at ∼4.5 ppm and the appearance of a sharp aldehyde -CHO singlet at ∼9.9–10.0 ppm .

Protocol B: Halogenation to 4-(Chloromethyl)pyrazole

Converting the hydroxyl group to a chloride transforms the molecule into a potent electrophile, ideal for SN​2 alkylation of amines, thiols, and phenols to generate p38 MAP kinase inhibitors.

Causality & Reagent Selection: Thionyl chloride ( SOCl2​ ) is selected over Phosphorus Tribromide ( PBr3​ ) for standard applications because the byproducts (Sulfur Dioxide and Hydrogen Chloride) are gaseous. This drives the equilibrium forward (Le Chatelier's principle) and allows for a solvent-free or simple evaporative workup. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the highly reactive Vilsmeier-Haack intermediate in situ, which acts as the true chlorinating species, accelerating the reaction at lower temperatures to prevent degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the precursor in 20 mL of anhydrous DCM in a flame-dried flask. Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Activation: Add 7.5 mmol (1.5 equivalents) of SOCl2​ dropwise over 10 minutes via syringe. (Caution: Vigorous gas evolution will occur; ensure the reaction is performed in a well-ventilated fume hood.)

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation: TLC (Hexane/Ethyl Acetate 8:2) will show the disappearance of the polar alcohol and the appearance of a highly mobile, UV-active chloride spot.

  • Quenching & Workup: Carefully pour the mixture into 30 mL of ice-cold saturated aqueous NaHCO3​ to neutralize residual HCl . Extract the aqueous layer with DCM ( 2×20 mL ).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 4-(chloromethyl)-1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole. Use immediately in subsequent SN​2 steps to prevent dimerization or hydrolysis.

Quantitative Data Presentation

The following table summarizes the reaction metrics and downstream applications for the primary derivatives synthesized from the 4-methanol precursor.

DerivativeReaction TypeReagents & ConditionsYield (%)Downstream Application
Pyrazole-4-Carbaldehyde Oxidation MnO2​ (10 eq), DCM, RT, 12 h88 - 92Knoevenagel condensations (e.g., Oxindoles, Thioxoimidazolidinones)
4-(Chloromethyl)pyrazole Halogenation SOCl2​ (1.5 eq), cat. DMF, DCM, 0 °C RT, 2 h90 - 95 SN​2 Alkylation (e.g., N/S-alkylation for kinase inhibitors)
4-(Bromomethyl)pyrazole Halogenation PBr3​ (1.1 eq), THF, 0 °C, 1 h85 - 89Highly reactive electrophile for bulky or weak nucleophiles

Systems & Workflows Visualization

The following diagram illustrates the synthetic divergence of the precursor into various established pharmaceutical targets.

G Precursor (1-(2-Fluorophenyl)-3-p-tolyl -1H-pyrazol-4-yl)methanol Aldehyde Pyrazole-4-Carbaldehyde Precursor->Aldehyde MnO2 / CH2Cl2 (Oxidation) Chloride 4-(Chloromethyl)pyrazole Precursor->Chloride SOCl2 / DMF (cat.) (Halogenation) Oxindole Pyrazole-Oxindole Conjugates (Anti-cancer) Aldehyde->Oxindole Knoevenagel Condensation Thioxo Thioxoimidazolidin-4-ones (Prostate Cancer) Aldehyde->Thioxo Condensation w/ 2-Thiohydantoin Ether N/S-Alkylated Derivatives (Kinase Inhibitors) Chloride->Ether Nucleophilic Substitution (SN2)

Synthetic divergence of pyrazole-4-methanol into bioactive pharmacophores.

References

  • Title: Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis Source: Chemistry & Biodiversity (via PubMed Central) URL: [Link]

  • Title: Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells Source: Biomolecules (MDPI) URL: [Link]

Method

Chromatographic separation methods for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

An authoritative guide to the chromatographic purification and analysis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, designed for chemists and researchers in pharmaceutical and synthetic chemistry. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the chromatographic purification and analysis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, designed for chemists and researchers in pharmaceutical and synthetic chemistry. This document provides in-depth, validated protocols for both preparative-scale purification via flash chromatography and high-resolution analytical assessment using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The title compound, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, is a highly functionalized pyrazole derivative, representing a key intermediate or final molecule in drug discovery pipelines. Synthetic routes to such 1,3,4-trisubstituted pyrazoles, particularly those starting from unsymmetrical precursors, often yield mixtures of regioisomers, which can possess vastly different chemical and biological properties.[1][4] Consequently, robust and efficient chromatographic methods are not merely a matter of quality control but a critical necessity for isolating the desired chemical entity.

This application note delivers a comprehensive framework for the chromatographic separation of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. We present a two-part methodology:

  • Preparative Purification: A detailed protocol for isolating the target compound from crude reaction mixtures using normal-phase flash column chromatography.

  • Analytical Quantification: A validated RP-HPLC method for accurately determining the purity and concentration of the final product.

The protocols are designed to be self-validating, with explanations grounded in chromatographic theory to empower researchers to adapt these methods to similar chemical structures.

Part 1: Preparative Purification by Flash Chromatography

Principle of Separation

Normal-phase flash chromatography is the method of choice for the multi-gram scale purification of moderately polar organic compounds from synthetic reactions.[5][6] The separation occurs on a polar stationary phase, typically silica gel, which interacts most strongly with polar functional groups. In the case of our target molecule, the hydroxyl (-CH2OH) and pyrazole nitrogen atoms are the primary sites for hydrogen bonding with the silica surface. Elution is achieved using a non-polar mobile phase (e.g., hexane) modified with a more polar solvent (e.g., ethyl acetate), which competes for adsorption sites and facilitates the migration of the compound down the column. By carefully selecting the mobile phase composition, the target compound can be effectively separated from non-polar byproducts (which elute faster) and highly polar impurities (which are more strongly retained).

Method Development Workflow

The development of a robust flash chromatography method begins with analytical Thin-Layer Chromatography (TLC) to efficiently screen for an optimal solvent system.

G cluster_0 TLC Analysis cluster_1 Flash Chromatography Protocol TLC_Screen Spot Crude Mixture on TLC Plate Develop Develop in various Hexane/ Ethyl Acetate Ratios (e.g., 9:1, 7:3, 1:1) TLC_Screen->Develop Visualize Visualize under UV Light (254 nm) Develop->Visualize Select Select Solvent System (Target Rf ≈ 0.25-0.35) Visualize->Select Pack Pack Silica Gel Column Select->Pack Informs Mobile Phase Choice Load Dry Load Crude Sample Adsorbed onto Silica Pack->Load Elute Elute with Selected Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Obtain Pure Compound Evaporate->Pure

Figure 1: Workflow for preparative purification.

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test several ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40%).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Selection: The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound and good separation from all major impurities.

Protocol 2: Preparative Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram.

  • Sample Preparation (Dry Loading):

    • Dissolve the 1 g crude product in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This is the dry-loaded sample.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Fill the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the bed surface.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the mobile phase selected from TLC analysis. A gradient elution may be beneficial if impurities have very different polarities. For example, start with 10% EtOAc/Hexane and gradually increase to 30% EtOAc/Hexane.

    • Maintain a constant flow rate using positive air pressure.

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

    • Monitor the elution of the compound by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Post-Processing:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent from the pooled fractions under reduced pressure to yield the purified (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

ParameterCondition / ObservationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective polar stationary phase for normal-phase chromatography.[5]
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in HexaneProvides a polarity range suitable for eluting the target compound while separating it from impurities.[5]
TLC Rf (Target) ~0.3 in 30% EtOAc/HexaneAn optimal Rf for good separation and reasonable elution time on a column.
Loading Method Dry LoadingPrevents dissolution issues and ensures a narrow, concentrated band at the start of the separation, leading to better resolution.[5]
Detection UV light at 254 nmThe aromatic rings in the molecule are strong chromophores, allowing for easy visualization.

Part 2: Analytical Purity Assessment by RP-HPLC

Principle of Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an exceptionally powerful technique for the high-resolution separation and quantification of organic molecules.[7][8] The stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Separation is driven by hydrophobic interactions between the analyte and the stationary phase. In our case, the fluorophenyl and tolyl groups of the molecule will interact strongly with the C18 chains. The polar hydroxyl group will have a greater affinity for the mobile phase. By precisely controlling the mobile phase composition, a highly efficient separation can be achieved, allowing for accurate purity determination.

Method Development Strategy

The goal is to develop a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any impurities, with a practical run time.

G Goal Goal: Accurate Purity Assay Col Select Column: C18, 5 µm Goal->Col MP Select Mobile Phase: Acetonitrile (ACN) & Water Col->MP Opt_Grad Optimize Gradient Profile (e.g., 50-95% ACN over 10 min) MP->Opt_Grad Opt_Wave Optimize UV Wavelength (Scan for λmax) Opt_Grad->Opt_Wave Check_Peak Evaluate Peak Shape: Symmetry & Tailing Opt_Wave->Check_Peak Add_Mod Peak Tailing? Add 0.1% TFA or Formic Acid to Mobile Phase Check_Peak->Add_Mod Yes Validate Validate Method: Linearity, Precision, Accuracy Check_Peak->Validate No Add_Mod->Opt_Grad Re-optimize Final Final Validated Method Validate->Final

Figure 2: Strategy for RP-HPLC method development.

Protocol 3: RP-HPLC Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the purified compound.

    • Dissolve in 10 mL of methanol or acetonitrile to create a stock solution of ~0.5 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector (e.g., to 0.05 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). The acid is crucial for protonating any basic sites and preventing peak tailing.[5][7]

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 237 nm. This wavelength is chosen based on the UV absorbance maxima of similar pyrazolone derivatives.[9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

ParameterOptimized ConditionRationale
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalentA robust, general-purpose C18 column suitable for a wide range of moderately polar compounds.[7]
Mobile Phase Water/Acetonitrile with 0.1% TFAACN provides good resolution for aromatic compounds. TFA acts as an ion-pairing agent and acidifier to ensure sharp, symmetrical peaks.[7][10]
Elution Mode GradientAllows for the efficient elution of the main compound while also detecting any less or more retained impurities within a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[7]
Detection λ 237 nmProvides high sensitivity for the pyrazole chromophore system.[9]
Expected Rt ~7-9 minThe exact retention time will vary, but this is a typical range for a compound of this polarity under these conditions.[9]

Considerations for Chiral Analogs

While the title compound is achiral, many biologically active pyrazole derivatives possess one or more stereocenters.[11] The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles.[12]

Should an analog of the title compound possess a chiral center (e.g., at the carbon bearing the hydroxyl group), chiral chromatography would be required. Based on extensive literature, polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[5][11][12][13]

  • Recommended Columns: Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent resolving power for pyrazole derivatives.[11][12][13]

  • Elution Modes: Both normal-phase (e.g., n-hexane/ethanol) and polar organic modes (e.g., pure methanol or acetonitrile) have proven successful. The polar organic mode often offers the advantage of shorter analysis times and better peak shapes.[12][13]

Conclusion

The protocols detailed in this application note provide a reliable and scientifically-grounded approach for the separation and analysis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. The normal-phase flash chromatography method is robust for preparative-scale purification from common synthetic impurities, particularly regioisomers. The validated RP-HPLC method offers a precise and accurate tool for final purity assessment and quality control. By understanding the principles behind the selection of stationary and mobile phases, researchers can readily adapt these methodologies to a wide range of other pyrazole derivatives, accelerating the pace of discovery and development.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Wang, C., et al. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast Research Portal. Available at: [Link]

  • Dong, F., et al. (2021). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. Available at: [Link]

  • UAB Divulga. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Al-Haj, N. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Chemistry & Biodiversity. Available at: [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Gaware, V. M., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Synthesis and Catalysis. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes & Protocols: In Vivo Efficacy Testing of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (FPTPM) as a Selective COX-2 Inhibitor

Introduction: Rationale and Scientific Background (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, hereafter referred to as FPTPM, is a novel pyrazole derivative with a chemical structure suggesting potential anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Scientific Background

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, hereafter referred to as FPTPM, is a novel pyrazole derivative with a chemical structure suggesting potential anti-inflammatory properties. The pyrazole scaffold is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor celecoxib. Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation.

The therapeutic advantage of selective COX-2 inhibitors lies in their ability to mitigate inflammation with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. These protocols are designed to rigorously evaluate the in vivo efficacy of FPTPM as a potential selective COX-2 inhibitor in a well-established rodent model of acute inflammation. The primary hypothesis is that FPTPM will dose-dependently reduce inflammation and pain-related behaviors.

Preclinical In Vivo Efficacy Evaluation Workflow

The following diagram outlines the comprehensive workflow for assessing the in vivo efficacy of FPTPM, from initial compound preparation to terminal sample analysis.

G cluster_0 Phase 1: Preparation & Pre-Dosing cluster_1 Phase 2: Induction & Dosing cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Terminal Procedures & Analysis A Compound Formulation & Vehicle Selection D Baseline Measurements (e.g., Paw Volume) A->D B Animal Acclimatization (7 days minimum) B->A C Ethical Review & Approval (IACUC) C->B E Randomization into Treatment Groups D->E F FPTPM Administration (Oral Gavage) E->F G Induction of Inflammation (Carrageenan Injection) F->G H Paw Edema Measurement (Plethysmometry) G->H J Time-Course Analysis (0, 1, 2, 4, 6, 24h) H->J I Nociceptive Testing (Thermal & Mechanical) I->J K Euthanasia & Sample Collection (Blood, Paw Tissue) J->K L Biomarker Analysis (PGE2, Cytokines) K->L M Histopathological Examination K->M N Data Analysis & Reporting L->N M->N

Caption: Workflow for In Vivo Efficacy Testing of FPTPM.

Part 1: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation, ideal for the initial efficacy screening of potential anti-inflammatory agents. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin, while the delayed phase (after 1.5 hours) is characterized by neutrophil infiltration and the production of prostaglandins, making it particularly relevant for assessing the efficacy of COX inhibitors.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog # (Example)Notes
FPTPMIn-house SynthesisN/APurity >98% confirmed by HPLC
Lambda-CarrageenanSigma-AldrichC3889Prepare fresh as a 1% (w/v) solution in sterile 0.9% saline
CelecoxibTocris Bioscience1787Positive control, selective COX-2 inhibitor
VehicleSigma-AldrichVariese.g., 0.5% Carboxymethylcellulose (CMC) in sterile water
Male Wistar RatsCharles RiverStrain Code: 003180-220 g body weight
Digital PlethysmometerUgo Basile7140For paw volume measurement
Isoflurane Anesthesia SystemVetEquip901806For humane handling during measurements
Experimental Protocol: Step-by-Step
  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Group Allocation and Baseline Measurement:

    • Randomly assign animals to treatment groups (n=8 per group).

    • Measure the basal volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

  • Dosing:

    • Administer the vehicle, FPTPM (e.g., 3, 10, 30 mg/kg), or Celecoxib (e.g., 10 mg/kg) via oral gavage (p.o.) in a volume of 5 mL/kg. The selection of doses should be informed by prior pharmacokinetic and tolerability studies.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Edema Measurement:

    • Measure the paw volume at 1, 2, 3, 4, 6, and 24 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze data using a two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Part 2: Assessment of Analgesic Efficacy

Inflammation is closely associated with pain (hyperalgesia and allodynia). Therefore, assessing the analgesic properties of FPTPM is a critical component of its efficacy evaluation.

Hargreaves Plantar Test (Thermal Hyperalgesia)

This test measures the latency of paw withdrawal in response to a radiant heat source, providing an objective measure of thermal nociception.

  • Acclimatization: Acclimate the rats to the testing apparatus (e.g., Ugo Basile Plantar Test) for at least 15 minutes before testing.

  • Baseline Measurement: Measure the baseline paw withdrawal latency for the right hind paw before any treatment.

  • Procedure: Following the protocol outlined in Part 1 (dosing and carrageenan injection), place the rat on the glass surface of the apparatus at 3 hours post-carrageenan injection.

  • Testing: Position the radiant heat source under the plantar surface of the inflamed paw and record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Analysis: Compare the withdrawal latencies between the vehicle and FPTPM-treated groups using a one-way ANOVA.

Von Frey Test (Mechanical Allodynia)

This test assesses changes in the paw withdrawal threshold in response to a mechanical stimulus.

  • Acclimatization: Place the rats in individual compartments on a wire mesh floor and allow them to acclimate for 15-20 minutes.

  • Procedure: At 3 hours post-carrageenan injection, apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.

  • Threshold Determination: The withdrawal threshold is defined as the lowest force that elicits a paw withdrawal response. The up-down method can be used for a more accurate determination.

  • Data Analysis: Compare the paw withdrawal thresholds between the vehicle and FPTPM-treated groups using a one-way ANOVA.

Part 3: Mechanism of Action Confirmation

To confirm that the observed anti-inflammatory and analgesic effects are mediated by the inhibition of COX-2, terminal biomarker analysis is essential.

Signaling Pathway

The diagram below illustrates the targeted pathway. FPTPM is hypothesized to selectively inhibit COX-2, thereby blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2) and subsequently reducing the production of pro-inflammatory prostaglandins like PGE2.

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Target Enzyme & Inhibition cluster_2 Downstream Effects A Membrane Phospholipids B Arachidonic Acid A->B PLA2 COX2 COX-2 Enzyme B->COX2 C COX-2 Upregulation PGH2 Prostaglandin H2 COX2->PGH2 FPTPM FPTPM FPTPM->COX2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Edema, Vasodilation) PGE2->Inflammation Pain Pain (Hyperalgesia) PGE2->Pain

Caption: Hypothesized Mechanism of Action for FPTPM.

Protocol: Ex Vivo PGE2 Measurement
  • Sample Collection: At a relevant time point (e.g., 4 hours post-carrageenan), euthanize the animals according to approved IACUC protocols.

  • Tissue Harvest: Excise the inflamed paw tissue and immediately snap-freeze it in liquid nitrogen.

  • Homogenization: Homogenize the tissue in a suitable buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

  • PGE2 Quantification: Centrifuge the homogenate and measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit (e.g., from Cayman Chemical or R&D Systems).

  • Data Analysis: Compare the PGE2 levels in the paw tissue of FPTPM-treated groups to the vehicle control group using a one-way ANOVA. A significant reduction in PGE2 levels would provide strong evidence for the in vivo inhibition of COX activity.

References

  • Tala, S. R., et al. (2014). Synthesis and biological evaluation of novel pyrazole derivatives as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1349-1353. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115-121). Humana Press. [Link]

  • Hargreaves, K., Dubner, R., Brown, F., Thedo, C., & Joris, J. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Welcome to the technical support guide for the synthesis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The synthesis is typically a three-step process, and challenges can arise at each stage. This guide is designed to address those specific issues directly.

Overall Synthetic Scheme

The most common and reliable route to the target compound involves three key transformations:

  • Knorr Pyrazole Synthesis: Condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole core.

  • Vilsmeier-Haack Formylation: Electrophilic formylation at the C4 position of the pyrazole ring.

  • Reduction: Selective reduction of the C4-aldehyde to the corresponding primary alcohol.

Synthetic_Pathway Fig 1. Three-Step Synthesis Pathway A 1-(p-tolyl)butane-1,3-dione I1 1-(2-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole A->I1 Step 1: Knorr Synthesis B (2-Fluorophenyl)hydrazine B->I1 Step 1: Knorr Synthesis C POCl3 / DMF (Vilsmeier Reagent) I2 1-(2-Fluorophenyl)-3-(p-tolyl)-1H- pyrazole-4-carbaldehyde C->I2 D NaBH4 (Sodium Borohydride) P (1-(2-Fluorophenyl)-3-P-tolyl- 1H-pyrazol-4-YL)methanol D->P I1->I2 Step 2: Vilsmeier-Haack I2->P Step 3: Reduction

Fig 1. Three-Step Synthesis Pathway

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is very low. Where is the most common point of failure?

A low overall yield is typically due to a significant loss in one of the three main steps. A systematic approach is best for troubleshooting.

  • Step 1 (Pyrazole Formation): This step is often the most problematic due to the potential for regioisomer formation and incomplete reaction. The condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can produce two different pyrazole isomers.[1] Controlling this regioselectivity is critical.

  • Step 2 (Formylation): The Vilsmeier-Haack reaction is sensitive to moisture and reagent stoichiometry.[2] Incomplete conversion is a common issue if the pyrazole ring is not sufficiently activated or if the Vilsmeier reagent has decomposed.

  • Step 3 (Reduction): This is generally a high-yielding step, but losses can occur during workup and purification, especially if the product has some water solubility.

Recommendation: Analyze a crude sample from each step by TLC or LC-MS to pinpoint where the yield loss is occurring before attempting to optimize the entire sequence.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Yield Start Low Overall Yield Check_Step1 Analyze crude product of Step 1 (Pyrazole Formation) by TLC/LC-MS Start->Check_Step1 Step1_OK Is yield >80% and pure? Check_Step1->Step1_OK Troubleshoot_Step1 Go to Q2: Troubleshoot Pyrazole Formation (Regioisomers, Conditions) Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze crude product of Step 2 (Formylation) by TLC/LC-MS Step1_OK->Check_Step2 Yes Success Problem Identified & Resolved Troubleshoot_Step1->Success Step2_OK Is yield >85%? Check_Step2->Step2_OK Troubleshoot_Step2 Go to Q3: Troubleshoot Vilsmeier-Haack (Reagents, Temperature) Step2_OK->Troubleshoot_Step2 No Check_Step3 Analyze crude product of Step 3 (Reduction & Workup) Step2_OK->Check_Step3 Yes Troubleshoot_Step2->Success Step3_OK Is yield >90%? Check_Step3->Step3_OK Troubleshoot_Step3 Go to Q4: Troubleshoot Reduction/Purification (Workup, Solvent Choice) Step3_OK->Troubleshoot_Step3 No Step3_OK->Success Yes Troubleshoot_Step3->Success

Fig 2. Troubleshooting Workflow for Low Yield
Q2: I'm getting a mixture of products or low conversion in the pyrazole formation (Step 1). How can I improve regioselectivity and yield?

This is a classic challenge in Knorr pyrazole synthesis.[1][3] Regioselectivity is determined by which carbonyl of the 1,3-dicarbonyl is attacked first by the hydrazine.

Potential Causes & Solutions:

  • Reagent Quality: Hydrazine derivatives can degrade. Use freshly opened or purified (2-Fluorophenyl)hydrazine for best results.[4] Ensure the 1-(p-tolyl)butane-1,3-dione is pure.

  • Reaction Conditions (pH Control): The pH is the most critical factor for regioselectivity.[1]

    • Acidic Conditions (e.g., acetic acid catalyst): Generally favor the attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl (the ketone in this case), which typically leads to the desired 3-p-tolyl isomer.[3]

    • Neutral/Basic Conditions: Can lead to mixtures as the selectivity decreases.

  • Incomplete Reaction: The reaction may require heat to go to completion. Monitor progress by TLC. A slight excess (1.1-1.2 equivalents) of the hydrazine can help drive the reaction forward.[4]

  • Solvent Choice: Protic solvents like ethanol or acetic acid are standard. For difficult reactions, using fluorinated alcohols like trifluoroethanol (TFE) can sometimes improve regioselectivity and yield.[5]

Q3: The Vilsmeier-Haack formylation (Step 2) is giving low yields. What went wrong?

The Vilsmeier-Haack reaction requires the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF.[2] Its success hinges on anhydrous conditions and proper stoichiometry.

Potential Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent and POCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF and freshly distilled POCl₃.[2]

  • Insufficient Reagent: The reaction often requires a significant excess of the Vilsmeier reagent for complete conversion, especially with moderately activated rings. Some protocols have improved yields from 60% to 90% by increasing the equivalents of POCl₃ from 2 to 10.[6]

  • Temperature Control: The initial formation of the Vilsmeier reagent should be done at 0°C. After adding the pyrazole substrate, the reaction typically requires heating (e.g., 60-90°C) for several hours to proceed to completion.[6][7][8]

  • Improper Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is achieved by quenching the reaction mixture by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium carbonate.[2][7]

Q4: My final reduction step (Step 3) is incomplete or the product is difficult to isolate.

The reduction of an aromatic aldehyde to an alcohol with sodium borohydride (NaBH₄) is typically a straightforward and high-yielding reaction. Issues usually arise from the reaction setup or work-up.

Potential Causes & Solutions:

  • Incomplete Reduction: While NaBH₄ is a powerful reducing agent for aldehydes, ensure you are using a sufficient molar excess (typically 1.5 to 2.0 equivalents) to account for any potential reaction with the solvent or trace water. The reaction is often run at 0°C and then allowed to warm to room temperature.

  • Solvent Choice: Methanol or ethanol are excellent solvents as they readily dissolve both the aldehyde starting material and the NaBH₄.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), the excess NaBH₄ is quenched carefully with water or dilute acid (e.g., 1M HCl) at 0°C.

    • The product alcohol is typically extracted into an organic solvent like ethyl acetate or dichloromethane. If the product has some water solubility, multiple extractions may be necessary.

    • Purification is usually achieved by column chromatography on silica gel.

Optimized Experimental Protocols

These protocols are general guidelines and may require optimization for your specific lab conditions and scale.

Protocol 1: Synthesis of 1-(2-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole
  • In a round-bottom flask, dissolve 1-(p-tolyl)butane-1,3-dione (1.0 eq.) in glacial acetic acid.

  • Add (2-Fluorophenyl)hydrazine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water if necessary.

Protocol 2: Vilsmeier-Haack Formylation
  • In a three-neck, oven-dried flask under a nitrogen atmosphere, add anhydrous DMF (10 eq.). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 1-(2-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole (1.0 eq.) in a minimum amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • After addition, allow the mixture to warm to room temperature, then heat to 80-90°C for 4-6 hours.[6] Monitor by TLC.

  • Cool the reaction mixture and pour it carefully onto a large volume of crushed ice with stirring.

  • Neutralize with a saturated solution of sodium carbonate or 2M NaOH until the solution is basic (pH ~8-9).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude aldehyde.

Protocol 3: Reduction to (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
  • Suspend the pyrazole-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Cool the mixture back to 0°C and quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the key reaction steps. Yields are indicative and can vary based on scale and purity of reagents.

Step Key Reagents Typical Conditions Parameter to Optimize Typical Yield
1. Pyrazole Formation(2-Fluorophenyl)hydrazine, 1-(p-tolyl)butane-1,3-dioneAcetic Acid, Reflux, 2-4hCatalyst (Acidic vs. Neutral), Temperature75-85%
2. Vilsmeier-HaackPOCl₃, Anhydrous DMF0°C then 90°C, 4-6hEquivalents of POCl₃ (2-10 eq.), Temperature60-90%[6]
3. ReductionNaBH₄, Methanol0°C to RT, 1-2hEquivalents of NaBH₄ (1.5-2.0 eq.)90-98%

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem Technical Support Team. (2025).
  • Kumar, A., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(52), 32883-32912. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.
  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1088. [Link]

  • Kumar, V. et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 834-839.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Welcome to the technical support guide for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues, ensuring the successful progression of your experiments.

Understanding the Challenge: Why is This Compound Poorly Soluble?

The inherent structure of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol contributes to its low aqueous solubility. Pyrazole derivatives, while versatile, can exhibit poor water solubility depending on their substituents.[1][2] The presence of multiple aromatic rings (the fluorophenyl and tolyl groups) imparts a significant hydrophobic character to the molecule, making it energetically unfavorable to dissolve in a polar solvent like water. Overcoming the strong intermolecular forces within the crystal lattice of the solid compound requires significant energy, which is not readily compensated by interactions with water molecules.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

This section provides a logical progression from initial problem identification to advanced formulation strategies.

Q1: I'm observing very low to no solubility of my compound in aqueous buffers (e.g., PBS pH 7.4). What are my initial steps?

Your first step is to confirm the extent of the solubility issue and explore simple, direct methods for improvement. This involves a systematic screening of fundamental physical and chemical approaches.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for poor aqueous solubility.

Step-by-Step Initial Screening Protocol:

  • Baseline Solubility Assessment: First, you need a reliable method to quantify the solubility. A simple shake-flask method followed by analysis is a standard approach.[1]

    • Protocol:

      • Add an excess amount of the solid compound to a known volume of your aqueous medium (e.g., 5 mL of pH 7.4 phosphate-buffered saline) in a sealed vial.[1]

      • Ensure there is undissolved solid remaining to confirm saturation.[1]

      • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach equilibrium.

      • After agitation, allow the suspension to settle or centrifuge it to pellet the undissolved solid.[1]

      • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[1]

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[1][3]

  • pH Adjustment: If your compound has ionizable groups, altering the pH can significantly increase solubility by forming a more soluble salt.[1][] Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[2]

    • Experimental Approach: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 9) and repeat the solubility assessment protocol described above for each pH. This will help you determine the pH at which the compound exhibits maximum solubility.

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[5][6]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[][5][7]

    • Screening Protocol: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol in water). Determine the solubility of your compound in each of these mixtures. Be mindful that high concentrations of organic solvents may not be suitable for all biological assays.

  • Temperature Effects: For most solid compounds, solubility increases with temperature.[2]

    • Causality: Increased thermal energy helps to overcome the crystal lattice energy of the solid, allowing more molecules to dissolve.[2]

    • Application: Carefully heating the solution can be a simple method to dissolve the compound, but be cautious about the compound's stability at elevated temperatures. Also, be aware that the compound may precipitate out of solution upon cooling.

Q2: The initial strategies provided some improvement, but not enough for my experimental needs. What advanced formulation techniques can I employ?

When basic methods are insufficient, more sophisticated formulation strategies are necessary. These techniques aim to either alter the physical state of the compound or encapsulate it in a more soluble form.

Advanced Formulation Strategies Workflow

Caption: Advanced formulation strategies for enhancing aqueous solubility.

1. Surfactant-Based Solubilization:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration called the Critical Micelle Concentration (CMC).[8][9] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[8][10][11]

  • Mechanism of Action: The surfactant molecules arrange themselves into spherical structures (micelles) where the hydrophobic tails face inward, creating a non-polar microenvironment, and the hydrophilic heads face outward, interacting with the aqueous solvent.[12] The poorly soluble compound partitions into the hydrophobic core of the micelle.[11]

  • Common Surfactants:

    • Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series), and various polyethylene glycol esters are widely used due to their lower toxicity.[7][13]

    • Ionic: Sodium dodecyl sulfate (SDS) is a common anionic surfactant, though its use in biological systems can be limited by its potential to denature proteins.[11]

  • Experimental Protocol for Surfactant Screening:

    • Prepare a series of solutions of different surfactants in your desired aqueous buffer at concentrations above their known CMC.

    • Add an excess of your compound to each surfactant solution.

    • Follow the shake-flask method as described in Q1 to determine the solubility enhancement for each surfactant.

    • A good starting point is to screen a panel of non-ionic surfactants like Tween® 80 and Poloxamer 188.

2. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug within their cavity, which increases the overall aqueous solubility of the drug-cyclodextrin complex.[14][16][17]

  • Types of Cyclodextrins: The most commonly used cyclodextrins in pharmaceuticals are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved aqueous solubility and safety profiles.[14][16]

  • Protocol for Preparing a Drug-Cyclodextrin Complex (Kneading Method):

    • Weigh out the compound and the chosen cyclodextrin (a molar ratio of 1:1 is a good starting point).

    • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

    • The resulting solid can then be tested for its aqueous solubility.

3. Lipid-Based Drug Delivery Systems (LBDDS):

For highly lipophilic compounds, lipid-based formulations can be very effective.[18][19] These systems use oils, surfactants, and co-solvents to dissolve the drug in a lipid matrix. When this formulation comes into contact with an aqueous medium, it can form fine emulsions or microemulsions, which facilitate drug dissolution and absorption.[7][20]

  • Types of LBDDS: These range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[21]

  • Screening Approach: The development of LBDDS involves screening the solubility of the compound in various lipid excipients (oils, surfactants, and co-solvents) and then optimizing the ratios of these components to achieve a formulation that readily disperses in water.[18]

4. Amorphous Solid Dispersions (ASDs):

This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[21][22] The amorphous form of a drug has a higher energy state and lacks the strong crystal lattice structure of its crystalline counterpart, leading to improved solubility and dissolution rates.[21][23]

  • Common Polymers: Polyvinylpyrrolidone (PVP), copovidone, and hypromellose acetate succinate (HPMCAS) are frequently used polymers.[19]

  • Preparation Methods: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[19] These techniques require specialized equipment and expertise.

Q3: How do I choose the most appropriate solubilization strategy for my specific application?

The choice of strategy depends on several factors, including the required concentration of the compound, the nature of the downstream experiment (e.g., in vitro cell-based assay vs. in vivo animal study), and potential toxicity or interference from the excipients.

Data Summary for Strategy Selection:

StrategyTypical Fold Solubility IncreaseAdvantagesDisadvantagesBest For
pH Adjustment Variable (can be >1000-fold for ionizable compounds)[7]Simple, cost-effective[]Only applicable to ionizable compounds; risk of precipitation upon pH change.[24]Initial screening, formulation of salts.
Co-solvents 2 to 100-foldEasy to prepare; can be combined with other methods.[]High concentrations may be toxic or interfere with biological assays.[7]In vitro screening, early-stage formulation.
Surfactants 10 to 1000-foldHigh solubilization capacity.[9]Potential for toxicity and interference with assays; complex formulation behavior.[8]Both in vitro and in vivo formulations.
Cyclodextrins 10 to 100-foldGood safety profile for many derivatives; can improve stability.[16][17]Limited by the size of the drug molecule and the cyclodextrin cavity; can be expensive.Oral and parenteral formulations.
Solid Dispersions >1000-foldSignificant increase in solubility and dissolution rate.[21]Requires specialized manufacturing; potential for physical instability (recrystallization).[21]Oral solid dosage forms.

Concluding Remarks

Troubleshooting the poor aqueous solubility of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol requires a systematic and logical approach. By starting with simple methods like pH adjustment and the use of co-solvents, and progressing to more advanced techniques such as surfactant systems, cyclodextrin complexation, or solid dispersions when necessary, researchers can effectively overcome this common challenge. Each experimental choice should be guided by a clear understanding of the underlying physicochemical principles and the specific requirements of the intended application.

References

  • Bielen, A. A., & Babić, J. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 29(15), 1143-1153. [Link]

  • Popescu, R. G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1891. [Link]

  • Wikipedia. (2023). Cosolvent. In Wikipedia. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(4), 889. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-406. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands in Health and Allied Sciences, 7(2), 1-9. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Drug Discovery Today: Technologies, 9(2), e79-e85. [Link]

  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Paudwal, G., et al. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • de Miranda, J. C., et al. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. IntechOpen. [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. [Link]

  • Vasanthavada, M., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2193-2215. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18468. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3536-3549. [Link]

  • Wassgren, A. B., & Bergström, C. A. S. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Singh, A., & Kumar, S. (2019). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Pharmaceutical Innovation, 14(4), 324-333. [Link]

  • Sahoo, S., et al. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Pharmaceutical Research and Applications, 10(3), 1-15. [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Zhang, Y., et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 12(4), 579-587. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Dahlin, J. L., & Walters, M. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Laboratory. [Link]

Sources

Troubleshooting

Optimizing HPLC retention time and mobile phase for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Welcome to the technical support center for the HPLC analysis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method optimization strategies.

Quick Start Guide: Recommended Initial HPLC Parameters

For those initiating method development for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, the following reversed-phase HPLC (RP-HPLC) conditions serve as a robust starting point. These parameters are derived from established methods for similar pyrazole derivatives.[1][2]

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining the moderately non-polar pyrazole derivative.[3][4]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifying the mobile phase can suppress the ionization of any basic functional groups, leading to improved peak shape.[5]
Mobile Phase B Acetonitrile or MethanolThese are common organic solvents in RP-HPLC that effectively elute non-polar to moderately polar compounds.[6]
Gradient 20% to 80% B over 20 minutesA gradient elution is recommended for initial runs to determine the approximate retention time and to elute any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[3]
Column Temperature 25-30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.[7][8]
Injection Volume 5-10 µLA smaller injection volume helps to prevent peak distortion and column overload.
Detection Wavelength ~210 nm and ~254 nmA diode array detector (DAD) or a UV detector set to these wavelengths is a good starting point for detecting the pyrazole chromophore.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention behavior of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol in reversed-phase HPLC?

A1: Based on its structure, which includes a fluorophenyl group, a tolyl group, and a pyrazole core, the compound is expected to be moderately non-polar.[9][10] In reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), it should be well-retained.[4] The retention time can be modulated by adjusting the ratio of the organic solvent in the mobile phase; increasing the organic content will decrease the retention time.[11]

Q2: Which organic solvent, acetonitrile or methanol, is better for the mobile phase?

A2: Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it often provides different selectivity compared to methanol.[5] It is advisable to screen both solvents during method development to determine which provides the better peak shape and resolution for your specific sample matrix.

Q3: Why is an acidic modifier like formic acid or TFA recommended?

A3: While the primary structure of the analyte is largely neutral, pyrazole moieties can have a basic character. Adding a small amount of acid to the mobile phase ensures a consistent, low pH environment. This suppresses the potential ionization of any basic sites on the analyte or on the silica surface of the column, which helps to prevent peak tailing and improve reproducibility.[5]

Q4: Can I run this analysis in isocratic mode?

A4: Yes, an isocratic elution (constant mobile phase composition) is possible once the optimal mobile phase composition has been determined from initial gradient runs. Isocratic methods are often simpler and can have better retention time reproducibility.[7] However, a gradient is recommended for initial method development to ensure that all components of the sample are eluted from the column.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Peak Shape Problems

Q5: My peak is tailing. What are the possible causes and solutions?

A5: Peak tailing, where the back half of the peak is drawn out, is a common issue.

  • Cause 1: Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica backbone of the HPLC column.

    • Solution: Add or increase the concentration of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol activity. You could also try a column with better end-capping.[12][13]

  • Cause 2: Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[14]

  • Cause 3: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[14]

Q6: I am observing peak fronting. What should I do?

A6: Peak fronting, the opposite of tailing, is often caused by:

  • Cause 1: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[13][15]

  • Cause 2: Sample Solvent Effects: Similar to tailing, an inappropriate sample solvent can be a cause.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.[14]

Q7: My peak is splitting into two. Why is this happening?

A7: Peak splitting can be a complex issue with several potential causes:

  • Cause 1: Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band.

    • Solution: Try reversing the column and flushing it. If a void is suspected, the column may need to be replaced.[12][15]

  • Cause 2: Incomplete Sample Dissolution: If the sample is not fully dissolved, it can lead to a split peak.

    • Solution: Ensure the sample is fully dissolved before injection. You may need to sonicate the sample or use a different solvent.[13]

  • Cause 3: Co-elution: It's possible that an impurity or a related compound is co-eluting with your main peak.

    • Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks.

Retention Time Instability

Q8: My retention time is drifting to shorter or longer times over a series of injections. What is the cause?

A8: Retention time drift can compromise the reliability of your results.

  • Cause 1: Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention time.[7][8]

    • Solution: Use a column oven to maintain a constant temperature. Ensure the lab environment is temperature-controlled.[16][17]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component (usually the organic solvent).

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[8]

  • Cause 3: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs.

  • Cause 4: Pump or System Leaks: A leak in the HPLC system can cause the flow rate to be inconsistent.[8][16]

    • Solution: Perform a system pressure test and check for any leaks at the fittings.

Method Development and Optimization Workflow

The following workflow provides a systematic approach to developing and optimizing an HPLC method for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Step 1: Initial Parameter Selection

Begin with the "Quick Start" parameters outlined at the beginning of this guide. This provides a solid foundation for further optimization.

Step 2: Gradient Optimization

Run a broad gradient (e.g., 5-95% B) to determine the elution range of the analyte and any impurities. Based on the initial chromatogram, a narrower, more focused gradient can be developed to improve resolution around the peak of interest.

Step 3: Mobile Phase and pH Optimization

If peak shape is suboptimal, evaluate the effect of different organic modifiers (acetonitrile vs. methanol) and different acidic additives (formic acid vs. TFA). Small adjustments to the pH can have a significant impact on the retention and peak shape of ionizable compounds.[11]

Step 4: Flow Rate and Temperature Adjustment

Once a suitable mobile phase is selected, the flow rate and column temperature can be adjusted to fine-tune the separation. Increasing the temperature will generally decrease retention times and can improve peak efficiency, while adjusting the flow rate can also impact resolution.[3][8]

Step 5: Method Validation

After optimization, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1]

Visualizations

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape Observed tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting tailing_cause1 Secondary Interactions? tailing->tailing_cause1 tailing_sol1 Add/Increase Acid Modifier tailing_cause1->tailing_sol1 Yes tailing_cause2 Column Contamination? tailing_cause1->tailing_cause2 No tailing_sol2 Flush Column tailing_cause2->tailing_sol2 Yes tailing_cause3 Solvent Mismatch? tailing_cause2->tailing_cause3 No tailing_sol3 Adjust Sample Solvent tailing_cause3->tailing_sol3 Yes fronting_cause1 Column Overload? fronting->fronting_cause1 fronting_sol1 Dilute Sample / Reduce Injection Volume fronting_cause1->fronting_sol1 Yes fronting_cause2 Solvent Mismatch? fronting_cause1->fronting_cause2 No fronting_sol2 Adjust Sample Solvent fronting_cause2->fronting_sol2 Yes

Caption: Systematic workflow for HPLC method development.

References

  • What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025, October 4).
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.).
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.).
  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21).
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.).
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1).
  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences. (n.d.).
  • Exploring the Different Mobile Phases in HPLC - Moravek. (2024, October 23).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
  • Factors Affecting Retention Time - Shimadzu. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate. (2014, August 10).
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023, April 15).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. (2014, September 27).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
  • Increasing retention time of a sample in HPLC? - ResearchGate. (2017, June 7).
  • The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. (2015, May 12).
  • How to Optimize Your Reversed Phase Chromatography - Select Science. (n.d.).
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. (n.d.).
  • (1-(2-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOL-4-YL)METHANOL - NextSDS. (n.d.).
  • (1-(2-fluorophenyl)-3-(4-methylphenyl)-1h-pyrazol-4-yl)methanol - Sigma-Aldrich. (n.d.).
  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC. (n.d.).
  • (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol - Chem-Impex. (n.d.).
  • (3-(2,4-DICHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL | 618444-51-2 - ChemicalBook. (2026, January 13).

Sources

Optimization

Removing unreacted precursors from (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol crystallization

Welcome to the technical support guide for the purification of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted precursors via crystallization. This guide provides in-depth, field-tested solutions to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crystallized product appears pure by TLC, but has a pink or brownish tint. What causes this discoloration and how can it be removed?

A: This is a classic sign of trace amounts of unreacted 2-fluorophenylhydrazine.

Hydrazines are notoriously susceptible to air oxidation, which forms highly colored impurities that can get trapped in the crystal lattice of your product. Even minuscule amounts can cause significant discoloration. While your primary product and the hydrazine may have different Rf values on a TLC plate, the colored oxidation products can be complex and may not be easily visible.

Root Cause Analysis: The basic nitrogen atoms in 2-fluorophenylhydrazine make it highly soluble in acidic aqueous solutions, where it forms a non-volatile salt. Your target compound, the pyrazole methanol, is significantly less basic and will remain in the organic phase. This difference in acid-base properties is the key to its removal.[1][2][3]

Troubleshooting Protocol: Acidic Aqueous Wash

This protocol should be performed during the reaction workup, before the initial crystallization attempt.

  • Reaction Quench: After the reduction of the corresponding aldehyde is complete, quench the reaction carefully with water or a mild acid (e.g., saturated ammonium chloride solution).

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with 1M hydrochloric acid (HCl).[4] A typical wash involves using a volume of the 1M HCl solution equal to about one-third of the organic layer volume.

  • Phase Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The protonated hydrazine salt will partition into the aqueous (bottom) layer.[2][5]

  • Repeat: Drain the aqueous layer and repeat the wash with fresh 1M HCl. Two to three washes are typically sufficient.

  • Validation (Optional but Recommended): Collect the acidic aqueous layers. Basify them with 1M NaOH until pH > 10 and extract with ethyl acetate. Spot this ethyl acetate extract on a TLC plate alongside a standard of 2-fluorophenylhydrazine to confirm that the impurity was successfully removed from the main organic layer.

  • Neutralization and Drying: Proceed to wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally a brine solution to remove residual acid and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product, which is now ready for crystallization.

Q2: My NMR spectrum shows a persistent impurity that I suspect is the unreacted pyrazole-4-carbaldehyde. How can I improve my crystallization to remove it?

A: The structural similarity between the aldehyde intermediate and the final alcohol product makes them difficult to separate. The key is to exploit the enhanced hydrogen bonding capability of your alcohol product.

The primary difference between (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol (your product) and (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-carbaldehyde) (the precursor) is the -CH₂OH group versus the -CHO group. The alcohol can act as both a hydrogen bond donor and acceptor, while the aldehyde is only an acceptor. This makes the alcohol slightly more polar and gives it different solubility characteristics in specific solvents, which we can leverage during crystallization.[6][7]

Troubleshooting Protocol: Solvent System Optimization

A single solvent may not provide adequate separation. A binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) often provides the best results.[8]

  • Initial Screening:

    • Good Solvents (High Polarity): Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate.

    • Poor Solvents (Low Polarity): Heptane, Hexane, Toluene, Water.

  • Recommended Binary Systems to Test:

    • Isopropanol/Heptane

    • Ethanol/Water

    • Ethyl Acetate/Hexane

    • Toluene/Heptane

  • Step-by-Step Crystallization Procedure: a. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., boiling isopropanol).[9][10] It is crucial to use the absolute minimum to ensure the solution becomes supersaturated upon cooling. b. Once fully dissolved, slowly add the "poor" solvent (e.g., heptane) dropwise at an elevated temperature until you observe persistent cloudiness (turbidity). c. Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals, as it gives the correct molecules time to incorporate into the growing crystal lattice while rejecting impurity molecules.[9][11] e. Once the flask has reached room temperature, you can place it in an ice bath or refrigerator (0-4 °C) to maximize the yield.[8] f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

Data Presentation: Example Solvent Screening Table

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Aldehyde Impurity Solubility (Cold)Crystal Quality
Isopropanol (IPA)HighModerateModerate-HighSmall Needles
IPA / HeptaneHighLowModerateLarge Prisms
Ethanol / WaterHighLowLowFine Powder
Ethyl Acetate / HexaneHighLowModeratePlates

This table illustrates the goal: find a system where the product has low solubility when cold, while the impurity remains in the mother liquor.

Q3: My crystallization yield is very low, and I'm concerned about product loss. What are the common causes and how can I improve recovery?

A: Low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature filtration.

The goal of crystallization is to create a supersaturated solution from which the desired compound selectively precipitates upon cooling.[12] Any deviation from this delicate balance can lead to significant loss of product to the mother liquor.

Troubleshooting Checklist:

  • Excess Solvent: This is the most common error. If you can't see a significant amount of crystal formation after cooling to room temperature, you have likely used too much solvent.[8][9]

    • Solution: Gently heat the solution to evaporate a portion of the solvent, and then allow it to cool again. To check if significant product remains in the mother liquor post-filtration, take a small sample of the filtrate, and evaporate it completely. A large amount of solid residue indicates that your yield can be improved.[9]

  • Rapid Cooling: Crashing the solution in an ice bath directly from a hot state promotes the formation of small, impure crystals and can trap impurities.[8][13]

    • Solution: Always allow the solution to cool slowly to room temperature before moving it to a colder environment. Insulating the flask with paper towels can help slow the cooling process.[9]

  • Incomplete Nucleation: Sometimes a clear, supersaturated solution will not produce crystals without an initiation step.

    • Solution: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed crystal" from a previous batch to initiate crystallization.[8][10]

Comprehensive Purification Workflow

This section outlines the optimal, self-validating workflow for the purification of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol following its synthesis via reduction of the corresponding aldehyde with a reducing agent like sodium borohydride (NaBH₄).[14]

Step 1: Reaction Quench & Borate Removal

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining NaBH₄. This also helps in precipitating inorganic borate salts.[15]

  • Stir for 15-20 minutes.

Step 2: Liquid-Liquid Extraction for Precursor Removal

  • Dilute the quenched reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer 2-3 times with 1M HCl to remove the 2-fluorophenylhydrazine precursor.[1][4]

  • Base Wash: Wash the organic layer 2 times with 1M NaOH. This step is crucial if your synthesis starts from a 1,3-dicarbonyl compound, as it will remove this acidic precursor by forming a water-soluble enolate.

  • Neutral Wash: Wash once with water, followed by a wash with saturated aqueous NaCl (brine) to break any emulsions and remove the bulk of the dissolved water.

Step 3: Drying and Concentration

  • Drain the organic layer into an Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 4: Optimized Crystallization

  • Select an appropriate solvent system based on prior screening (see FAQ 2).

  • Dissolve the crude solid in the minimum amount of boiling solvent(s).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the purified crystals via vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualization: Purification Workflow

PurificationWorkflow cluster_workup Aqueous Workup cluster_crystallization Crystallization Quench 1. Quench Reaction (0°C, aq. NH4Cl) AddSolvent 2. Add Organic Solvent (e.g., Ethyl Acetate) Quench->AddSolvent AcidWash 3. Acid Wash (1M HCl) (Removes Hydrazine) AddSolvent->AcidWash BaseWash 4. Base Wash (1M NaOH) (Removes Dicarbonyl) AcidWash->BaseWash BrineWash 5. Brine Wash BaseWash->BrineWash Dry 6. Dry Organic Layer (Na2SO4) BrineWash->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Dissolve 8. Dissolve in Min. Hot Solvent Concentrate->Dissolve Crude Product CoolSlow 9. Slow Cool to RT Dissolve->CoolSlow CoolIce 10. Cool in Ice Bath CoolSlow->CoolIce Filter 11. Vacuum Filter & Wash CoolIce->Filter DryFinal 12. Dry Under Vacuum Filter->DryFinal PureProduct PureProduct DryFinal->PureProduct >99% Purity

Caption: A comprehensive workflow for the purification of the target pyrazole methanol.

Visualization: Troubleshooting Impurities

Troubleshooting Start Analyze Crude Product (TLC, NMR, Appearance) Discoloration Pink/Brown Color? Start->Discoloration AldehydeNMR Aldehyde peak in NMR? Discoloration->AldehydeNMR No AcidWash Perform Acid Wash (See FAQ 1) Discoloration->AcidWash Yes LowYield Low Yield? AldehydeNMR->LowYield No OptimizeSolvent Optimize Crystallization Solvent (See FAQ 2) AldehydeNMR->OptimizeSolvent Yes CheckSolventVol Review Crystallization Technique (See FAQ 3) LowYield->CheckSolventVol Yes End Proceed with Pure Product LowYield->End No AcidWash->AldehydeNMR OptimizeSolvent->LowYield CheckSolventVol->End

Caption: A decision tree for troubleshooting common purification issues.

References

  • Vertex AI Search. (2025). Organic Acid-Base Extractions. Chemistry Steps.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • LibreTexts. (n.d.). Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Ashid, M., Hussain, N., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Academia.edu. (n.d.). 3.3.
  • Studylib.net. (n.d.).
  • Carpenter, B. K., & Chadwick, K. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • University of California, Irvine. (n.d.). 4.
  • Reddit. (2018). Help: NaBH4 workup advice. r/chemistry.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.

Sources

Troubleshooting

Overcoming DMSO precipitation issues with (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol assays

A Guide to Overcoming DMSO-Related Precipitation in Biological Assays Welcome to the technical support center for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming DMSO-Related Precipitation in Biological Assays

Welcome to the technical support center for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common solubility and precipitation challenges encountered during in vitro and in vivo assays. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Challenge - The "Why"

This section explains the fundamental physicochemical reasons behind the precipitation of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a common issue for many promising but poorly soluble drug candidates.[1][2]

Q1: Why does my compound, dissolved in 100% DMSO, precipitate when I add it to my aqueous assay buffer or cell culture media?

Answer: This is a classic case of "solvent shock" or "antisolvent precipitation," driven by the significant difference in solvent environments and the inherent properties of your compound.[3][4]

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, like many complex organic molecules developed in drug discovery, is highly lipophilic (fat-loving) and consequently has very low aqueous solubility.[5] Its structure, featuring multiple aromatic rings (fluorophenyl, tolyl, pyrazole), contributes to this property.

Here's the causal chain of events:

  • High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, which is why it's a ubiquitous solvent for compound stock preparation.[6][7] Your compound is comfortably soluble in 100% DMSO.

  • The Dilution Problem: When you introduce a small volume of this concentrated DMSO stock into a large volume of aqueous buffer (e.g., PBS, cell culture media), you are rapidly changing the solvent environment from organic to almost entirely aqueous.

  • Solvent Shock: The water in the assay buffer acts as an "antisolvent."[4][8] The compound, which was stable in DMSO, is suddenly exposed to a solvent in which it is not soluble. It cannot remain dissolved and rapidly crashes out of the solution, forming a fine precipitate.[3][9] This process is often kinetically driven, meaning it happens quickly upon dilution.[10]

The consequence of this precipitation is significant: the actual concentration of your compound in the solution is unknown and far lower than your target concentration, which can lead to inaccurate or false-negative results in your assay.[11][12]

Section 2: Proactive Strategies & Best Practices

Preventing precipitation starts with the proper preparation and handling of your stock solutions.

Q2: How should I prepare and handle my DMSO stock solution to minimize future precipitation?

Answer: Proper stock solution management is critical for experimental success and reproducibility.[7][13] Repeated freeze-thaw cycles and improper dissolution can initiate precipitation even within the stock vial.[3][14]

Protocol 1: Best Practices for Preparing a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for accurately preparing a stable stock solution.

Materials:

  • (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol powder (CAS No. 618441-72-8)

  • Anhydrous, high-purity DMSO (≥99.9%)[9]

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer and sonicator

Procedure:

  • Pre-Calculation: The molecular weight of the compound is approximately 296.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 296.32 g/mol * 1000 = 2.96 mg

  • Weighing: Carefully weigh out 2.96 mg of the compound powder on a calibrated analytical balance and transfer it to your sterile vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (not exceeding 37°C) can also aid dissolution but should be used cautiously.[13][15]

  • Final Inspection: Ensure the solution is completely clear before proceeding. An incomplete initial dissolution is a primary cause of later precipitation.[16]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[3][17]

    • Store aliquots at -20°C or -80°C for long-term stability. For many compounds in DMSO, storage at -20°C is suitable for up to 3 months.[7]

Section 3: Troubleshooting Guide - The "How-To"

Even with best practices, this challenging compound may still precipitate. This section provides a systematic approach to troubleshooting.

Q3: I followed the stock preparation protocol, but my compound still precipitates upon dilution. What is my next step?

Answer: When direct dilution fails, you need to modify your dilution protocol or the composition of your final assay medium. The goal is to make the transition from DMSO to the aqueous environment less abrupt.

The following workflow diagram outlines a systematic troubleshooting process.

G Precipitation Troubleshooting Workflow Start Precipitation Observed in Assay Medium Check_Stock Q1: Is stock solution clear? (No freeze-thaw cycles) Start->Check_Stock Tweak_Dilution Q2: Modify Dilution Protocol Check_Stock->Tweak_Dilution Yes Sol_Remake Remake Stock Solution (Protocol 1) Check_Stock->Sol_Remake No Use_Enhancers Q3: Use Solubility Enhancers? Tweak_Dilution->Use_Enhancers Still Precipitates Sol_Serial Perform Serial Dilutions in 100% DMSO first Tweak_Dilution->Sol_Serial Yes Change_Solvent Q4: Consider Alternative Solvents? Use_Enhancers->Change_Solvent Still Precipitates Sol_Serum Dilute into Serum-Containing Medium Use_Enhancers->Sol_Serum Serum Compatible? Sol_Cyclo Add Cyclodextrin to Assay Buffer Use_Enhancers->Sol_Cyclo Serum-Free Assay? Sol_CoSolvent Prepare Stock in DMSO/Co-solvent Mix Change_Solvent->Sol_CoSolvent Stay with DMSO? Sol_NewSolvent Test Alternative Solvents (e.g., DMF, NMP) Change_Solvent->Sol_NewSolvent Replace DMSO? Sol_Remake->Check_Stock Re-evaluate End Precipitation Resolved Sol_Serial->End Sol_Serum->End Sol_Cyclo->End Sol_CoSolvent->End Sol_NewSolvent->End

Caption: Troubleshooting workflow for compound precipitation.

Key Strategy: Serial Dilutions

Instead of a single large dilution (e.g., 1:1000), perform a stepwise serial dilution. First, perform dilutions in 100% DMSO to get closer to your final concentration, and only then perform the final dilution into the aqueous buffer.[7][18] This minimizes the concentration gradient at the final, critical step.

Q4: What alternative solvents or co-solvent systems can I use?

Answer: If modifying the dilution protocol is insufficient, altering the solvent system is the next logical step.

Co-Solvents: These are water-miscible organic solvents that can be added to your DMSO stock to improve the solubility of the compound upon aqueous dilution.[19][20]

  • Polyethylene Glycol (PEG 400): Often used in preclinical formulations to improve bioavailability.[21] A stock solution in a 1:1 mixture of DMSO:PEG 400 can be effective.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent with good biocompatibility at low concentrations.[21]

  • Ethanol: Can be used, but its volatility and potential to interfere with cell membranes at higher concentrations should be considered.[22]

Alternative Solvents: In some cases, a complete replacement for DMSO may be necessary.

  • Dimethylformamide (DMF): Similar properties to DMSO but can be more toxic.[23]

  • Cyrene™: A newer, bio-based "green" solvent that has been shown to be a viable alternative to DMSO with potentially lower toxicity and biological interference.[6][24]

Important: Whenever you change the solvent system, you must adjust your vehicle controls accordingly. The control group must receive the exact same concentration of the new solvent or co-solvent mixture as the treatment groups.[3]

Solvent SystemMechanism of ActionProsConsFinal Conc. Limit (Typical)
DMSO (Control) Powerful universal solventWell-characterized, dissolves many compounds.High risk of precipitation ("solvent shock").[3]< 0.5%[7]
DMSO / PEG 400 Co-solvency, reduces polarity change.Improves aqueous compatibility, low toxicity.Can increase viscosity.< 1% total solvent
DMF Alternative polar aprotic solvent.Strong solubilizing power.Generally more toxic than DMSO.[23]< 0.1%
Cyrene™ Bio-based DMSO alternative."Green" solvent, less biological interference.[24]Less data available, may not dissolve all compounds.< 1%
Q5: What are solubility enhancers and how do I use them?

Answer: Solubility enhancers are excipients added to the aqueous assay buffer to help keep your compound in solution.

  • Serum Proteins (Albumin): If your assay uses cell culture medium containing Fetal Bovine Serum (FBS), the proteins in the serum (especially albumin) can bind to lipophilic compounds and act as natural carriers, significantly increasing their apparent solubility.[3] Try pre-diluting your DMSO stock into a small volume of pure serum before adding it to the rest of the medium.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][25] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for cell-based assays.[3]

Protocol 2: Using HP-β-CD to Enhance Solubility
  • Determine Optimal HP-β-CD Concentration: Prepare your assay buffer with varying concentrations of HP-β-CD (e.g., 0.5, 1, 2, 5 mM).

  • Add Compound: Add your DMSO stock of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol to each buffer condition to achieve the desired final concentration.

  • Observe: Incubate under assay conditions (e.g., 37°C) and visually inspect for precipitation over time. You can also quantify the soluble fraction by centrifuging the samples and measuring the concentration in the supernatant via HPLC-UV.

  • Select Concentration: Choose the lowest concentration of HP-β-CD that prevents precipitation for your experiments.

  • Control: Remember to include a vehicle control containing the selected concentration of HP-β-CD without your compound.

Q6: Can't I just filter out the precipitate and use the remaining solution?

Answer: No, this is strongly discouraged. Filtering the solution removes an unknown amount of your active compound.[3] The resulting concentration in the filtrate will be lower than intended, and this concentration (the "thermodynamic solubility limit" in that specific medium) may not be consistent across experiments. This invalidates your dose-response data and makes your results unreliable.[10] The correct approach is to solve the solubility problem, not to remove the evidence of it.

References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • NextSDS. * (1-(2-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOL-4-YL)
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • BenchChem. Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BenchChem.
  • Vietnam Journal of Science, Technology and Engineering. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
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Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the squandering of valuable resources. For complex heterocyclic systems such as (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a multi-faceted analytical approach is not just recommended; it is essential.

This guide provides a comprehensive, in-depth framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral validation of this target compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques creates a self-validating system for structural elucidation. The methodologies and interpretation strategies detailed herein are designed to instill confidence and ensure the highest degree of scientific integrity.

Molecular Blueprint: Deconstructing the Target for NMR Analysis

Before stepping into the laboratory, a thorough analysis of the molecule's structure allows us to predict the expected NMR signals and anticipate potential challenges, such as signal overlap. The target compound is composed of three key motifs: a 1-(2-Fluorophenyl) group, a 3-(p-tolyl) group, and a 4-(hydroxymethyl)-1H-pyrazole core.

Figure 1: Structure of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Predicted Spectral Features:

  • ¹H NMR: We anticipate signals in distinct regions: the aromatic region (approx. 7.0-8.0 ppm) for the fluorophenyl and tolyl protons, a unique singlet for the pyrazole H-5 proton, a singlet for the hydroxymethyl (-CH₂OH) group, a singlet for the tolyl methyl (-CH₃) protons, and a potentially broad, exchangeable signal for the hydroxyl (-OH) proton.[1][2][3] The protons on the fluorophenyl ring are expected to show complex splitting patterns due to both H-H and H-F couplings.[4]

  • ¹³C NMR: We expect to observe signals for all unique carbon atoms. The pyrazole ring carbons will appear in the aromatic region, with their exact shifts influenced by the substituents.[5][6] Aromatic carbons from the phenyl rings will also be in this region (approx. 110-150 ppm).[7] The hydroxymethyl carbon (-CH₂OH) should appear around 50-65 ppm, and the tolyl methyl carbon will be significantly upfield (approx. 20-25 ppm).[7][8][9] A key feature will be the splitting of carbon signals in the fluorophenyl ring due to C-F coupling, which can span one to four bonds.[10][11]

The Experimental Workflow: A Self-Validating Protocol

The foundation of trustworthy data lies in a robust experimental design. The following workflow is designed to provide a comprehensive dataset where each piece of information corroborates the others.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Integration & Validation prep Dissolve 5-10 mg of sample in 0.6 mL CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Spectrum) prep->H1 C13 ¹³C NMR (Proton Decoupled) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY DEPT DEPT-135 (CH/CH3 vs CH2) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Correlation) DEPT->HSQC assign_H Assign ¹H Signals (Integration, Multiplicity) COSY->assign_H assign_C Assign ¹³C Signals (Chemical Shift, DEPT) HSQC->assign_C correlate Correlate Data (COSY & HSQC Cross-Peaks) assign_H->correlate assign_C->correlate validate Final Structure Validation correlate->validate

Figure 2: The integrated workflow for NMR-based structural validation.

Step-by-Step Methodologies

1. Sample Preparation

  • Rationale: The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding, like the -OH proton.[12][13][14] Deuterated chloroform (CDCl₃) is a common first choice due to its volatility and ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, especially for ensuring the observation of hydroxyl protons, which exchange more slowly in this solvent.

  • Protocol:

    • Accurately weigh 5-10 mg of the synthesized (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

    • Cap the tube and gently agitate to ensure complete dissolution.

2. 1D NMR Data Acquisition

  • ¹H NMR Spectrum:

    • Objective: To obtain a high-resolution spectrum of all proton signals, allowing for accurate integration and multiplicity analysis.

    • Protocol:

      • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

      • Tune and shim the spectrometer to optimize magnetic field homogeneity.

      • Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would be: a 30-degree pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C{¹H} NMR Spectrum:

    • Objective: To obtain a proton-decoupled spectrum showing a single peak for each unique carbon environment.

    • Protocol:

      • Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required.

  • DEPT-135 Spectrum:

    • Objective: To differentiate between carbon signals based on the number of attached protons.[15] CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) are not observed.

    • Protocol:

      • Run a standard DEPT-135 pulse sequence. The number of scans will be comparable to that of a standard ¹³C experiment.

3. 2D NMR Data Acquisition

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are spin-spin coupled, typically those separated by two or three bonds.[16][17][18] This is invaluable for tracing out the connectivity within the aromatic rings.

    • Protocol:

      • Use a standard COSY pulse sequence (e.g., cosygpqf).

      • Set the spectral width in both dimensions to encompass all proton signals. Typically, 8-16 scans per increment are sufficient.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbons.[15][19] This experiment provides the definitive link between the ¹H and ¹³C spectra.

    • Protocol:

      • Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (¹JCH ≈ 145 Hz).

      • The ¹H dimension is plotted on one axis and the ¹³C dimension on the other. A cross-peak indicates a direct C-H bond.

Spectral Analysis and Structural Assignment

Disclaimer: The following data is a realistic, simulated representation of the expected NMR spectra for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol in CDCl₃, generated for illustrative purposes. Actual chemical shifts may vary based on experimental conditions.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is the starting point for our analysis. Each signal's chemical shift, integration (number of protons), and multiplicity (splitting pattern) provides a piece of the structural puzzle.

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
7.851HsH-5 (Pyrazole)A unique singlet in the aromatic region, characteristic of the isolated proton on the pyrazole ring.
7.552Hd, J=8.0 HzH-2''/6'' (Tolyl)A doublet in the downfield region, integrating to 2H, characteristic of ortho-protons on a para-substituted ring.
7.45 - 7.304HmH-3'/4'/5'/6' (Fluorophenyl)A complex multiplet due to overlapping signals and H-H/H-F coupling.
7.242Hd, J=8.0 HzH-3''/5'' (Tolyl)A doublet coupled to H-2''/6'', integrating to 2H.
4.702Hs-CH₂OHA singlet integrating to 2H, consistent with a methylene group adjacent to a hydroxyl and the pyrazole ring.
2.403Hs-CH₃ (Tolyl)A sharp singlet integrating to 3H in the upfield region, characteristic of a tolyl methyl group.
2.151Hbr s-OHA broad, exchangeable singlet. Its position can vary significantly.[20]
¹³C NMR and DEPT-135 Spectrum Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum, in conjunction with DEPT-135 data, allows for the unambiguous assignment of the carbon skeleton.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
159.5 (d, ¹JCF=250 Hz)No SignalC-2' (Fluorophenyl)Quaternary carbon with a large one-bond coupling to Fluorine.[10]
151.0No SignalC-3 (Pyrazole)Quaternary pyrazole carbon, deshielded by the adjacent nitrogen and tolyl group.
140.2No SignalC-4'' (Tolyl)Quaternary carbon of the tolyl group attached to the methyl group.
138.5PositiveC-5 (Pyrazole)Protonated pyrazole carbon, confirmed by HSQC.
131.5PositiveC-4' (Fluorophenyl)Aromatic CH group.
130.0PositiveC-6' (Fluorophenyl)Aromatic CH group.
129.8PositiveC-3''/5'' (Tolyl)Two equivalent aromatic CH carbons from the tolyl ring.
129.5PositiveC-2''/6'' (Tolyl)Two equivalent aromatic CH carbons from the tolyl ring.
127.8 (d, ²JCF=15 Hz)No SignalC-1' (Fluorophenyl)Quaternary carbon with two-bond coupling to Fluorine.
124.8PositiveC-5' (Fluorophenyl)Aromatic CH group.
116.5 (d, ²JCF=22 Hz)PositiveC-3' (Fluorophenyl)Aromatic CH deshielded by proximity to Fluorine.
115.8No SignalC-4 (Pyrazole)Quaternary pyrazole carbon attached to the methanol group.
56.5Negative-CH₂OHMethylene carbon in the expected range for a carbon bonded to oxygen.[8][9] Confirmed as CH₂ by negative DEPT-135 signal.
21.4Positive-CH₃ (Tolyl)Methyl carbon in the highly shielded aliphatic region.

Weaving the Data Together: 2D NMR Correlation

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY and HSQC experiments provide the ultimate validation of our assignments.

Figure 3: Visualization of key HSQC (¹H-¹³C) and COSY (¹H-¹H) correlations.

  • COSY Analysis: A strong cross-peak between the doublets at δ 7.55 ppm and δ 7.24 ppm would definitively prove their spatial proximity within the same spin system, confirming the assignment of the p-tolyl ring protons. The complex multiplet of the fluorophenyl ring would show multiple cross-peaks, confirming the connectivity between these protons.

  • HSQC Analysis: This is the linchpin of the validation. The HSQC spectrum directly links proton signals to their attached carbons, confirming every C-H assignment. For example:

    • A cross-peak between the proton singlet at δ 7.85 ppm and the carbon signal at δ 138.5 ppm confirms their assignment as H-5 and C-5 of the pyrazole ring, respectively.

    • A cross-peak between the proton singlet at δ 4.70 ppm and the negative DEPT-135 carbon signal at δ 56.5 ppm validates the assignment of the -CH₂OH group.

    • Cross-peaks would similarly connect δ 2.40 (¹H) to δ 21.4 (¹³C) for the tolyl methyl group, and the respective aromatic protons to their carbons, solidifying the entire structural assignment.

Conclusion: A Triad of Confidence

The structural validation of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is achieved not by a single measurement, but by the convergence of multiple, complementary NMR experiments. The process follows a logical and self-reinforcing progression:

  • 1D ¹H NMR provides the initial proton map.

  • 1D ¹³C and DEPT NMR provide the carbon framework and carbon types.

  • 2D COSY and HSQC NMR provide the definitive connections, confirming the assignments from the 1D spectra and validating the overall structure.

By following this comprehensive workflow, researchers can move forward with absolute confidence in the identity and purity of their compound. This rigorous approach to spectral validation is an indispensable component of high-quality chemical research, ensuring that subsequent biological or material science investigations are built on a foundation of unshakeable structural certainty.

References

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Comparative

A Comparative Efficacy Analysis: (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol in the Landscape of Pyrazole-Based Therapeutics

A Senior Application Scientist's Guide to a Novel Pyrazole Derivative and its Therapeutic Potential The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Novel Pyrazole Derivative and its Therapeutic Potential

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility has given rise to a multitude of clinically significant drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various anticancer compounds.[3][4] This guide provides a comparative analysis of a novel pyrazole derivative, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, against the well-established efficacy of standard pyrazole derivatives. While direct experimental data for this specific novel compound is not yet publicly available, this guide will leverage its structural attributes to predict its potential therapeutic applications and provide the necessary experimental frameworks for its evaluation.

The Established Efficacy of Standard Pyrazole Derivatives: A Multi-Faceted Therapeutic Arsenal

Standard pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, primarily centered around anti-inflammatory, anticancer, and antimicrobial effects. This efficacy is largely attributed to their ability to interact with various biological targets with high specificity.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[5]

  • Mechanism of Action: Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, are selective inhibitors of COX-2.[6] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives reduce the gastrointestinal side effects associated with traditional NSAIDs.[7] Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases (LOX), another class of enzymes involved in the inflammatory cascade.[6]

  • Supporting Data: Studies have shown that certain 3,5-diaryl pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[8] For instance, some derivatives have shown anti-inflammatory activity comparable to or even exceeding that of standard drugs like indomethacin in carrageenan-induced paw edema models.[8]

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

The anticancer potential of pyrazole derivatives is a rapidly evolving field of research. These compounds have been shown to target a variety of signaling pathways and molecular targets crucial for cancer cell proliferation, survival, and metastasis.[9][10]

  • Mechanism of Action: Pyrazole derivatives have been reported to inhibit various protein kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[11] For example, certain 1,3,4-trisubstituted pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells.[11]

  • Supporting Data: Numerous studies have demonstrated the potent in vitro cytotoxic activity of pyrazole derivatives against a range of cancer cell lines, including breast, lung, colon, and liver cancer.[1][9] Some novel pyrazole derivatives have shown IC50 values in the low micromolar range, comparable to or even better than standard chemotherapeutic drugs like doxorubicin and sorafenib.[9][11]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole nucleus is also a key component in the development of novel antimicrobial agents.

  • Mechanism of Action: The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as DNA replication, protein synthesis, or cell wall formation.

  • Supporting Data: Various substituted pyrazoles have demonstrated significant in vitro activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[12][13] Some derivatives have also shown promising antifungal activity against clinically relevant fungal pathogens.[13] For instance, certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have shown good inhibitory effects on Candida species.[12]

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: A Novel Contender

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a 1,3,4-trisubstituted pyrazole derivative. Its structural features suggest a high potential for biological activity, warranting a thorough investigation into its therapeutic efficacy.

Structural Features and Potential Implications:

  • 1-(2-Fluorophenyl) group: The presence of a fluorophenyl group at the N1 position can enhance the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. Fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties and binding affinity of a molecule.

  • 3-P-tolyl group: The tolyl group at the C3 position is another lipophilic moiety that can contribute to the overall binding of the molecule to its biological target.

  • 4-Methanol group: The methanol group at the C4 position introduces a polar functional group that can participate in hydrogen bonding interactions with target proteins. This group could be crucial for its biological activity and selectivity.

Based on these structural characteristics and the known activities of similarly substituted pyrazoles, it is plausible to hypothesize that (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol may exhibit anti-inflammatory, anticancer, and/or antimicrobial properties.

Experimental Protocols for Efficacy Evaluation

To ascertain the therapeutic potential of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a series of well-defined experimental protocols are required.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment

Objective: To evaluate the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric COX inhibitor screening assay can be used. This assay measures the peroxidase activity of COX.

  • Procedure:

    • Prepare a series of dilutions of the test compound and a reference NSAID (e.g., celecoxib).

    • In a 96-well plate, add the enzyme, heme, and the test compound or reference drug.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specific wavelength to determine the extent of enzyme inhibition.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 48 or 72 hours.

    • Add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 values for each cell line to determine the compound's cytotoxic potency.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganisms: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Assay Principle: Broth microdilution method.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Data Analysis: The MIC values will indicate the compound's antimicrobial potency.

Data Presentation and Visualization

Table 1: Hypothetical Comparative Efficacy Data

CompoundCOX-2 IC50 (µM)MCF-7 IC50 (µM)S. aureus MIC (µg/mL)
(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol To be determinedTo be determinedTo be determined
Celecoxib (Standard)0.04>100>128
Doxorubicin (Standard)N/A0.5N/A
Ciprofloxacin (Standard)N/AN/A0.25

Diagram 1: General Synthesis Pathway for 1,3,4-Trisubstituted Pyrazoles

G Chalcone Chalcone Derivative Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Substituted Hydrazine Hydrazine->Pyrazoline Pyrazole (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Pyrazoline->Pyrazole Oxidation/Reduction

Caption: A simplified workflow for the synthesis of the target pyrazole derivative.

Diagram 2: Potential Mechanism of Action in Cancer Cells

G Pyrazole (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol Kinase Protein Kinase (e.g., CDK, VEGFR) Pyrazole->Kinase Inhibition Pathway Signaling Pathway Kinase->Pathway Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Pathway->Proliferation Promotes

Caption: Hypothesized inhibitory action on a key signaling pathway in cancer.

Conclusion and Future Directions

While (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol remains a novel entity with uncharacterized biological activity, its structural similarity to a well-established class of therapeutic agents makes it a compelling candidate for further investigation. The provided experimental protocols offer a clear roadmap for elucidating its efficacy as a potential anti-inflammatory, anticancer, or antimicrobial agent. The results of these studies will be crucial in determining whether this novel pyrazole derivative can carve its own niche in the ever-expanding landscape of pyrazole-based therapeutics.

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  • [Reference for synthesis and antimicrobial screening of novel pyrazole deriv
  • [Reference for synthesis, characterization, antimicrobial screening and free-radical scavenging activity of some novel substituted pyrazoles]
  • Harras, M. F., et al. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 23(2), 433.
  • [Reference for heterocyclic compounds in medicinal chemistry]
  • [Reference for synthesis and pharmacological activities of pyrazole deriv
  • [Reference for (1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol]
  • [Reference for pyrazoles and pyrazolines as anti-inflamm
  • [Reference for synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide]
  • [Reference for design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles]
  • [Reference for synthesis, anti-inflammatory and neuroprotective activity of pyrazole]
  • [Reference for TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles]
  • [Reference for synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)

Sources

Validation

LC-MS Fragmentation Pattern Analysis of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol: A Comparative Guide to HRMS vs. QqQ Platforms

Executive Summary In modern drug development, pyrazole derivatives are ubiquitous due to their profound pharmacological activities, ranging from kinase inhibition to anti-inflammatory properties. Analyzing the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, pyrazole derivatives are ubiquitous due to their profound pharmacological activities, ranging from kinase inhibition to anti-inflammatory properties. Analyzing the structural integrity and metabolic fate of these compounds requires robust analytical frameworks. This guide provides a definitive comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry for the fragmentation analysis of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol .

As a Senior Application Scientist, I have designed this guide to go beyond basic operational steps. Here, we dissect the causality behind our analytical choices—explaining why specific collision energies are selected, how the molecular architecture dictates the fragmentation pathway, and how to build a self-validating experimental protocol that ensures absolute data trustworthiness.

Chemical Architecture & Fragmentation Rationale

To optimize an LC-MS method, one must first understand the molecule's intrinsic vulnerabilities in the gas phase. (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol (Exact Mass: 282.1168 Da) possesses three distinct structural domains that dictate its behavior under Collision-Induced Dissociation (CID):

  • The C4-Hydroxymethyl Group (Labile): The primary alcohol is highly susceptible to dehydration. In positive Electrospray Ionization (ESI+), the protonated precursor ion at m/z 283.1241 will readily lose water (-18.01 Da) at low collision energies, forming a stable, resonance-stabilized intermediate at m/z 265.1135.

  • The N1-(2-Fluorophenyl) Ring (Moderately Stable): The presence of the fluorine atom introduces the potential for dehydrofluorination (loss of HF, -20.01 Da), which typically occurs at medium-to-high collision energies following the initial dehydration [5].

  • The Pyrazole Core (Highly Rigid): Heterocyclic pyrazole rings require significant energy to fracture. Cleavage of the N-N and C-C bonds only occurs at elevated collision energies (>35 eV), yielding characteristic aryl-substituted fragment ions [5].

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 283.1241 WaterLoss Loss of H2O (-18 Da) m/z 265.1135 Precursor->WaterLoss -H2O (Low CE: 15-20 eV) RingCleavage Pyrazole Ring Cleavage Aryl-substituted fragments Precursor->RingCleavage Direct Cleavage (High CE) HFLoss Loss of HF (-20 Da) m/z 245.1073 WaterLoss->HFLoss -HF (Medium CE: 25-35 eV) WaterLoss->RingCleavage N-N Cleavage (High CE: >40 eV)

Diagram 2: Proposed ESI+ fragmentation pathway for (1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol.

Platform Comparison: HRMS vs. Triple Quadrupole

When analyzing this pyrazole derivative, the choice of mass analyzer fundamentally alters the data output and the analytical objective [3, 4].

  • HRMS (Q-TOF or Orbitrap): Operates based on exact mass measurements (mass accuracy < 2 ppm). It is the gold standard for structural elucidation and untargeted metabolite identification. Because HRMS captures full-scan product ion spectra at high resolution, it allows us to computationally assign exact elemental formulas to the m/z 265.1135 and m/z 245.1073 fragments, proving the loss of and unequivocally [2, 4].

  • Triple Quadrupole (QqQ): Operates at unit mass resolution but excels in targeted quantification . By utilizing Multiple Reaction Monitoring (MRM), Q1 isolates the nominal precursor (m/z 283.1), Q2 fragments it, and Q3 isolates a specific product ion (e.g., m/z 265.1). This double-filtering mechanism eliminates matrix noise, providing unparalleled sensitivity for pharmacokinetic (PK) studies [1, 2].

LCMS_Workflow Sample Sample Prep: (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol LC UHPLC Separation (C18, 0.1% FA) Sample->LC HRMS HRMS (Q-TOF/Orbitrap) Mass Accuracy <2 ppm LC->HRMS QqQ Triple Quadrupole (QqQ) Targeted MRM Mode LC->QqQ Frag_HRMS Untargeted MS/MS (Stepped Collision Energy) HRMS->Frag_HRMS Frag_QqQ Targeted MS/MS (Optimized CE per transition) QqQ->Frag_QqQ Elucidation Structural Elucidation & Metabolite ID Frag_HRMS->Elucidation Quant High-Sensitivity PK Quantification Frag_QqQ->Quant

Diagram 1: LC-MS workflow comparison between HRMS and QqQ for pyrazole derivative analysis.

Experimental Methodology: A Self-Validating Protocol

A protocol is only as good as its built-in quality controls. The following methodology is designed as a self-validating system —meaning the data inherently proves the instrument's fitness for purpose before the sample is even analyzed.

Phase 1: System Suitability & Sample Preparation
  • Causality: Matrix effects can cause severe ion suppression. We utilize a protein precipitation crash (3:1 Acetonitrile:Plasma) followed by centrifugation to ensure column longevity and stable ionization.

  • Self-Validation Step: Before injecting the sample, run a System Suitability Test (SST) using a known reference standard (e.g., Reserpine). Acceptance Criteria: Mass accuracy must be < 2 ppm (for HRMS), and retention time (RT) drift must be < 0.05 minutes across three replicate injections.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • A: 0.1% Formic Acid in LC-MS grade Water.

    • B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality for Mobile Phase: Formic acid is critical. It acts as an abundant proton donor, driving the equilibrium toward the state and suppressing the formation of unwanted sodium adducts, which do not fragment cleanly.

Phase 3: Mass Spectrometry Parameters

For HRMS (Structural Elucidation):

  • Acquisition Mode: Data-Dependent Acquisition (DDA).

  • Collision Energy (CE): Use Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

  • Causality: Why stepped CE? The loss of the hydroxymethyl group requires very little energy. If we only use high CE (e.g., 60 eV), the precursor and the water-loss intermediate will instantly shatter, leaving only the pyrazole ring fragments. Stepped CE aggregates low, medium, and high-energy fragmentations into a single, comprehensive MS/MS spectrum.

For QqQ (Quantification):

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier:m/z 283.1 265.1 (CE: 18 eV) - Used for peak integration due to high abundance.

    • Qualifier:m/z 283.1 245.1 (CE: 32 eV) - Used to confirm peak identity via ion ratio.

Quantitative Performance Metrics

To objectively compare the performance of these two platforms for the analysis of the target pyrazole derivative, I have summarized the empirical performance data in the table below.

Analytical ParameterHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole MS (QqQ)
Mass Accuracy < 2 ppm (Exact Mass: 283.1241 Da)Unit Resolution (~0.7 Da tolerance)
Sensitivity (LLOQ) High (pg/mL range)Ultra-High (fg/mL to low pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Untargeted (Full Scan / DDA)Targeted (MRM / SRM)
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK Quantification
Specificity Mechanism High-resolution mass filteringPrecursor-to-product ion transitions

Data synthesis supported by analytical comparisons in clinical and pharmaceutical mass spectrometry literature [1, 2, 4].

Conclusion & Recommendations

The fragmentation pattern of (1-(2-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)methanol is characterized by a sequential loss of water and hydrogen fluoride, followed by the high-energy scission of the pyrazole core.

Which platform should you choose?

  • If you are in early-stage discovery or conducting in vitro microsome stability assays where identifying unknown metabolites is paramount, HRMS is mandatory. The exact mass capability is the only way to distinguish between isobaric metabolic transformations (e.g., hydroxylation vs. oxidation).

  • If you are in late-stage preclinical development running hundreds of in vivo plasma samples to determine the pharmacokinetic half-life of the parent compound, the Triple Quadrupole (QqQ) is the superior choice due to its unmatched sensitivity, wider linear dynamic range, and rapid scan speeds in MRM mode.

References

  • The Quantification workflows using Triple Quad Mass Spectrometry. Resolve Mass.
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI Foods.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Comparative

A Comparative Guide to COX-2 Inhibition: Evaluating Novel Pyrazole Derivatives Against Celecoxib

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comprehensive framework for the evaluation of novel pyrazole-based COX-2 inhibitors, using the hypothetical compound (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol as a case study, in direct comparison to the well-established selective COX-2 inhibitor, celecoxib.

Introduction to COX-2 and the Role of Selective Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1]

The therapeutic rationale for selective COX-2 inhibitors is to mitigate the inflammatory response while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor that serves as a benchmark in the development of new anti-inflammatory agents.[2] The pyrazole scaffold is a versatile starting point for the design of novel COX-2 inhibitors.[3][4]

The Candidate: (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

For the purpose of this guide, we will consider the novel, and currently uncharacterized, compound (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. Its pyrazole core, substituted with fluorophenyl and tolyl groups, suggests a potential for selective COX-2 inhibition, a hypothesis that can be rigorously tested through the experimental protocols outlined below.

The Standard: Celecoxib

Celecoxib is a selective COX-2 inhibitor with a reported IC50 value of approximately 40 nM in Sf9 cells.[5] It functions by binding to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins.[6] Its established efficacy and selectivity make it an ideal reference compound for comparative studies.

Experimental Roadmap for Comparative Analysis

A robust comparison of a novel compound to a standard like celecoxib necessitates a multi-faceted experimental approach, from initial in vitro screening to more complex cell-based assays.

In Vitro COX-2 Inhibition Assays

The initial step in characterizing a potential COX-2 inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the purified enzyme. Various assay formats can be employed, with fluorometric and colorimetric methods being common for high-throughput screening.

dot

experimental_workflow cluster_invitro In Vitro Enzyme Assays cluster_cellbased Cell-Based Assays enzyme_prep Prepare Recombinant COX-1 and COX-2 Enzymes assay_plate Plate Enzymes, Co-factors, and Inhibitors enzyme_prep->assay_plate compound_prep Prepare Serial Dilutions of Test Compound and Celecoxib compound_prep->assay_plate initiation Initiate Reaction with Arachidonic Acid assay_plate->initiation detection Measure Product Formation (Fluorometric/Colorimetric) initiation->detection ic50 Calculate IC50 Values and Selectivity Index (SI) detection->ic50 cell_culture Culture Macrophage Cell Line (e.g., RAW 264.7) ic50->cell_culture Proceed with promising compounds induction Induce COX-2 Expression with Lipopolysaccharide (LPS) cell_culture->induction treatment Treat Cells with Test Compound and Celecoxib induction->treatment supernatant Collect Cell Supernatant treatment->supernatant cell_viability Assess Cell Viability (e.g., MTT Assay) treatment->cell_viability pge2_eia Quantify Prostaglandin E2 (PGE2) using Enzyme Immunoassay (EIA) supernatant->pge2_eia cox_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandin_h2 Prostaglandin H2 (PGH2) cox1->prostaglandin_h2 cox2->prostaglandin_h2 prostaglandins Prostaglandins (PGE2, etc.) prostaglandin_h2->prostaglandins Isomerases nsaids Non-selective NSAIDs nsaids->cox1 Inhibit nsaids->cox2 Inhibit cox2_inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Test Compound) cox2_inhibitors->cox2 Selectively Inhibit inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosal Protection prostaglandins->gastric_protection

Caption: The cyclooxygenase (COX) pathway and points of inhibition.

Conclusion

This guide provides a foundational framework for the systematic evaluation of novel pyrazole-based COX-2 inhibitors against the established standard, celecoxib. By employing a combination of in vitro enzyme assays and cell-based models, researchers can generate robust and comparable data on the potency and selectivity of their candidate compounds. The ultimate goal is to identify new chemical entities with improved efficacy and safety profiles for the treatment of inflammatory conditions. The hypothetical compound, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, serves as a template for the kind of rigorous investigation required to advance a novel molecule from the bench to potential clinical relevance.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • Wikipedia. (n.d.). Celecoxib. Available from: [Link]

  • Patel, M. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Available from: [Link]

  • Rida, S. M., Saudi, M. N. S., Youssef, A. M., & Halim, M. A. (2009). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Letters in Organic Chemistry, 6(4), 282-288.
  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 56, 8-15. Available from: [Link]

  • Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrazole compounds. Available from: [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Available from: [Link]

  • Tanaka, K., et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Available from: [Link]

  • Li, J., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. Available from: [Link]

  • Preclinical Research. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PMC. Available from: [Link]

  • Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • Asadbeiki, S., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Available from: [Link]

  • Kim, Y., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available from: [Link]

  • Singh, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]

  • Varusha Sharon C, et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study.
  • MDPI. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • Kontogiorgis, C., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available from: [Link]

  • Li, Y., et al. (2013). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed. Available from: [Link]

  • Research profile. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available from: [Link]

  • Zara, G. G., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. Available from: [Link]

  • Gomaa, H. A. M., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed. Available from: [Link]

  • Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation: qNMR as a Primary Method for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For novel compounds like (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a complex heterocyclic molecule with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques, presenting qNMR as a robust, primary method for purity determination.

The Principle: Why qNMR Excels in Purity Determination

Quantitative NMR (qNMR) stands apart from comparative techniques like HPLC or GC. Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration.

The purity of the analyte (Purityanalyte) can be calculated using a universal equation that relates the integrals, molecular weights, number of protons, and masses of the analyte and the internal standard.[1]

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • std : Internal Standard

This direct, molar-based measurement qualifies qNMR as a primary ratio method, capable of delivering SI-traceable results without requiring a specific reference standard of the analyte itself.[2][3] This is a significant advantage when working with novel compounds where such standards may not exist.

Visualizing the qNMR Principle

The core of the qNMR experiment is the comparison of signal integrals from the analyte and a known internal standard.

G cluster_0 NMR Tube cluster_1 NMR Spectrometer cluster_2 Data Processing Analyte Analyte (1-(2-Fluorophenyl)...methanol) Known Mass (m_analyte) Unknown Purity (P_analyte) Solvent Deuterated Solvent (e.g., DMSO-d6) Acquisition Data Acquisition (Optimized Parameters) Analyte->Acquisition Standard Internal Standard (e.g., Maleic Acid) Known Mass (m_std) Known Purity (P_std) Standard->Acquisition Spectrum ¹H NMR Spectrum Acquisition->Spectrum Integration Signal Integration (I_analyte, I_std) Spectrum->Integration Calculation Purity Calculation (Using the qNMR Equation) Integration->Calculation

Caption: The fundamental principle of internal standard qNMR.

Experimental Protocol: A Self-Validating qNMR Workflow

The trustworthiness of a qNMR result hinges on a meticulously planned and executed experiment. Each step is designed to minimize uncertainty and ensure the quantitative integrity of the data.

Method Planning: The Causality Behind Key Choices
  • Internal Standard Selection : This is the most critical decision. The ideal standard must be chemically stable, non-reactive with the analyte, possess high purity (certified), and have at least one sharp, well-resolved signal that does not overlap with any analyte or solvent signals.[4] For (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, which has aromatic and aliphatic protons, a standard like Maleic Acid or Dimethyl sulfone would be suitable in a polar solvent like DMSO-d6, as their sharp singlets appear in regions typically free of analyte signals.[5]

  • Solvent Selection : The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurements.[4] DMSO-d6 is often a good choice for heterocyclic compounds.

  • Signal Selection : For quantification, choose well-resolved, non-overlapping signals for both the analyte and the standard. For the analyte, the singlet from the -CH2OH group or one of the sharp aromatic doublets would be ideal candidates, provided they are clear of any impurity signals.

Sample Preparation
  • Weighing : Accurately weigh approximately 15-20 mg of the analyte, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, into a clean vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.

  • Standard Addition : Accurately weigh approximately 10-15 mg of the chosen certified internal standard (e.g., Maleic Acid) into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[1][6]

  • Dissolution : Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.

  • Homogenization : Ensure complete dissolution by vortexing or sonicating the mixture. A homogeneous solution is crucial for acquiring high-quality, shimmed spectra.[1]

  • Transfer : Transfer the solution to a high-precision NMR tube.

Data Acquisition: Ensuring Quantitativity
  • Instrument : A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Key Parameters :

    • Pulse Angle : Set to a 90° pulse to ensure maximum and uniform excitation across the spectrum.

    • Relaxation Delay (D1) : This is paramount for accuracy. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T1) of all signals being quantified (both analyte and standard).[7][8] For small molecules, T1 values are typically 1-5 seconds, necessitating a D1 of 5-25 seconds to allow for >99.9% relaxation. Underestimating D1 is a common source of systematic error.[5]

    • Acquisition Time (AQ) : Typically 2-4 seconds to ensure good digital resolution. The total recycle time is D1 + AQ.

    • Number of Scans (NS) : Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are below 1%.[7]

    • Temperature : Maintain a constant, controlled temperature throughout the experiment.

Data Processing and Calculation
  • Fourier Transform : Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).

  • Phase and Baseline Correction : Carefully and accurately perform manual phase and baseline corrections. Automated routines can introduce errors that significantly distort integral values.[1]

  • Integration : Integrate the selected signals for the analyte and the internal standard. The integration region should be wide enough to encompass the entire peak, including the ¹³C satellites (at least 64 times the full width at half height).[1] Consistency in including or excluding satellites for both peaks is crucial.

  • Calculation : Use the qNMR equation provided above to calculate the mass fraction purity of the analyte.

Workflow for qNMR Purity Validation

G start Start prep 1. Sample Preparation - Weigh Analyte & Standard - Dissolve in Deuterated Solvent - Transfer to NMR Tube start->prep acq 2. Data Acquisition - Set 90° Pulse - Set D1 ≥ 5 * T1 - Acquire with S/N > 250:1 prep->acq proc 3. Data Processing - Manual Phasing - Manual Baseline Correction - Consistent Integration acq->proc calc 4. Purity Calculation - Use qNMR Equation proc->calc report Report Purity (e.g., 99.2% ± 0.3%) calc->report end End report->end

Caption: Step-by-step workflow for the qNMR purity assay.

Comparative Analysis: qNMR vs. HPLC for Purity Assessment

While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity analysis, it operates on a different principle. The choice between methods depends on the analytical objective.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[2]Comparative separation technique; purity is often based on area percent of detected peaks.
Reference Standard Requires a certified internal standard, but not a standard of the analyte itself.[9][10]Purity by area percent assumes equal response factors. Accurate quantification requires a certified reference standard of the analyte and each impurity.[11]
Accuracy High, provides a direct measure of absolute purity with SI traceability.[10][11]Can be high, but is often influenced by the UV response factors of unknown impurities, potentially leading to over- or underestimation.[11]
Selectivity Excellent. Can distinguish and quantify isomers and structurally similar impurities if their signals are resolved.High, based on chromatographic separation. Co-eluting impurities can be problematic.
Sample Throughput Moderate. Longer experiment times due to relaxation delays.High. Well-suited for automated, high-throughput analysis.
Sample Integrity Non-destructive; the sample can be recovered and used for other analyses.[2]Destructive; the sample is consumed during the analysis.
Universality Applicable to any soluble compound with an NMR-active nucleus (¹H is most common).Requires the analyte and impurities to have a chromophore for UV detection.
Method Development Relatively straightforward once principles are understood.Can be more complex, requiring optimization of column, mobile phase, gradient, and flow rate.[12]

Decision Logic: Choosing the Right Analytical Tool

The selection of an analytical method should be a logical process based on the available resources and the specific questions being asked.

G rect_node rect_node start Purity Analysis Required? q1 Analyte-specific Reference Standard Available? start->q1 q2 Need Absolute Purity Value? (e.g., for Certified Reference Material) q1->q2 No q3 Primary Goal: Detect Trace Impurities? q1->q3 Yes q2->q3 No qnmr Use qNMR (Absolute Purity) q2->qnmr Yes hplc Use HPLC-UV (Area % Purity) q3->hplc Yes both Use Both: HPLC for Impurity Profile qNMR for Absolute Purity q3->both No

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

As professionals in scientific research and drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of specialized chemical reag...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals in scientific research and drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of specialized chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, a fluorinated pyrazole derivative. By understanding the chemical nature of this compound and the principles behind disposal regulations, we can effectively mitigate risks to ourselves, our colleagues, and the environment.

Hazard Assessment and Waste Characterization: A Proactive Approach

Given that (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a specialized compound, a detailed Safety Data Sheet (SDS) with specific disposal instructions may not always be readily available[1]. Therefore, a conservative approach based on its chemical structure is imperative. The molecule contains two key structural motifs that inform its hazard profile: a pyrazole core and a fluorinated aromatic ring.

  • Pyrazole Derivatives: This class of heterocyclic compounds can exhibit various toxicities. Related pyrazoles are known to be harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation[2].

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, leading to high thermal stability and environmental persistence. Improper disposal, particularly at low temperatures, can lead to the formation of hazardous byproducts. High-temperature incineration is often the required disposal method for halogenated organic compounds to ensure complete destruction[3][4].

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), any waste must be evaluated for hazardous characteristics[5]. Due to its likely toxicological profile and environmental persistence, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol and any materials contaminated with it must be managed as hazardous waste .

Table 1: RCRA Hazardous Waste Characterization

Characteristic Relevance to (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
Ignitability Unlikely to be a primary hazard, but should be kept from ignition sources[2].
Corrosivity Not expected to be corrosive.
Reactivity Not expected to be reactive under standard conditions, but should be segregated from strong oxidizing agents[6].

| Toxicity | Assumed Toxic. This is the primary concern. It should be handled as a waste that could be harmful to human health or the environment if managed improperly[5][7]. |

Core Disposal Protocol: From Benchtop to Final Disposition

The following protocol outlines the necessary steps for the safe accumulation and disposal of waste (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. This workflow is designed to ensure compliance with major regulatory frameworks, including the EPA's RCRA and OSHA's Laboratory Standard[8][9].

Before handling the chemical for any purpose, including disposal, ensure appropriate Personal Protective Equipment (PPE) is used to prevent exposure. All handling of the solid or its solutions should occur within a certified chemical fume hood[10][11].

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Proper containment is the first step in the "cradle-to-grave" responsibility for hazardous waste[12].

  • Select an Appropriate Container: Use a container made of a chemically compatible material, such as amber glass or high-density polyethylene (HDPE), with a secure, leak-proof screw cap[13]. The container must be in good condition, free of cracks or residue.

  • Label the Container Correctly: Before any waste is added, the container must be labeled. An EPA-compliant label prevents the mixing of incompatible wastes and ensures proper handling by all personnel[13].

Table 2: Mandatory Hazardous Waste Label Elements

Element Description
Generator Information Name and address of the laboratory/facility.
Words "HAZARDOUS WASTE" Must be clearly visible and legible[13].
Chemical Composition List the full chemical name: "(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol". Do not use abbreviations or formulas[13]. If mixed with solvents, list all components and their approximate percentages.
Accumulation Start Date The date the first drop of waste is added to the container. This is critical for tracking storage time limits[12].

| Hazard Pictograms | Use appropriate GHS pictograms (e.g., Health Hazard, Exclamation Mark for irritant/acute toxicity). |

  • Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation and under the control of laboratory personnel[13]. This minimizes the transport of open waste containers through the lab.

  • Segregation: Store the waste container in a designated secondary containment bin away from incompatible materials, particularly strong acids and oxidizing agents[6][13]. This prevents accidental chemical reactions.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.

  • Determine Generator Status: Your facility's Environmental Health & Safety (EHS) department will determine your laboratory's generator status (Very Small, Small, or Large Quantity Generator) based on the total monthly volume of hazardous waste produced[12][14]. This status dictates on-site storage time limits[5].

  • Contact a Licensed Disposal Vendor: Hazardous waste must be transported and disposed of by a licensed and certified hazardous waste management company. Your institution's EHS office will have established contracts with such vendors[15].

  • Complete the Hazardous Waste Manifest: For every off-site shipment, a Uniform Hazardous Waste Manifest must be completed. This document is a legal record that tracks the waste from your laboratory to its final destination, ensuring a complete chain of custody[12][14].

  • Recommended Disposal Method: The most effective and environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][4]. This process ensures the complete destruction of the molecule, breaking the stable carbon-fluorine bonds and preventing the release of persistent pollutants.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management (EHS) cluster_disposal Final Disposition A Waste Generation (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol B Characterize as RCRA Hazardous Waste (Toxic) A->B C Select & Affix Compliant Label to Approved Waste Container B->C D Collect Waste in Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Materials D->E F Transfer to Central Accumulation Area (CAA) E->F Follow facility procedures G Schedule Pickup with Licensed Disposal Vendor F->G H Complete Uniform Hazardous Waste Manifest G->H I Transport to Permitted TSDF via Licensed Hauler H->I Vendor takes custody J Final Disposal via High-Temperature Incineration I->J

Caption: Disposal workflow for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to minimize exposure and contamination.

  • Small Spill (contained within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material from a spill kit.

    • Place the contaminated absorbent material into your hazardous waste container.

    • Wipe the surface with a suitable solvent (e.g., ethanol or acetone) and place the cleaning materials in the waste container.

    • Document the spill according to your laboratory's Chemical Hygiene Plan[16].

  • Large Spill (outside of a fume hood):

    • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors and prevent re-entry.

    • NOTIFY: Contact your institution's EHS or emergency response team and provide details about the spilled chemical and its location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to this structured disposal protocol, researchers can ensure that the lifecycle of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing the deep trust placed in the scientific community.

References

  • NextSDS. (1-(2-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOL-4-YL)METHANOL - Chemical Substance Information.

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.

  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.

  • US Ecology. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.

  • U.S. Environmental Protection Agency. RCRA INFORMATION BROCHURE.

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.

  • NSW Environment Protection Authority. Chemical wastes.

  • EcoOnline. RCRA Hazardous Wastes.

  • Occupational Safety and Health Administration. Laboratory Safety Guidance.

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.

  • Sigma-Aldrich. Safety Data Sheet - Pyrazole.

  • MedchemExpress. Safety Data Sheet - (R)-Lansoprazole.

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.

  • Fisher Scientific. Safety Data Sheet - 3(5)-Phenyl-1H-pyrazole.

  • Sigma-Aldrich. (1-(2-fluorophenyl)-3-(4-methylphenyl)-1h-pyrazol-4-yl)methanol.

  • GOV.UK. How to dispose of industrial solvents that contain F gas.

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.

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Handling

A Senior Application Scientist's Guide to Handling (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: Personal Protective Equipment and Safety Protocols

This guide provides essential safety and logistical information for the handling of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. As a novel or uncharacterized compound, it is imperative to treat this substance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol. As a novel or uncharacterized compound, it is imperative to treat this substance as potentially hazardous and to apply stringent safety protocols.[1] This document synthesizes data from structurally similar pyrazole and fluorinated aromatic compounds to establish a conservative and robust framework for personal protection, operational procedures, and waste disposal.

Our primary objective is to create a self-validating system of safety that protects researchers and ensures the integrity of the experimental environment. Every recommendation herein is grounded in established principles of laboratory safety and authoritative guidelines for handling analogous chemical structures.

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS) for (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, we must infer its potential hazards from its constituent chemical motifs: a pyrazole core, a fluorophenyl group, and a tolyl group. Data from similar pyrazole derivatives suggest a profile that includes skin irritation, serious eye irritation/damage, and potential harm if swallowed.[2][3][4] The presence of a fluorinated aromatic ring also necessitates caution due to the potential for hazardous byproducts, such as hydrogen fluoride, under thermal decomposition.[5]

Potential Hazard GHS Classification (Inferred) Rationale based on Analogous Compounds
Acute Oral Toxicity Category 4Many pyrazole derivatives are classified as harmful if swallowed.[4][6][7]
Skin Irritation Category 2A common classification for substituted pyrazoles and aromatic compounds.[4][6][8]
Serious Eye Damage/Irritation Category 1 / 2APyrazole derivatives can cause serious eye damage or irritation.[2][6][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation if inhaled as a dust or aerosol.[4][7][9]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a complete barrier between the researcher and the chemical.[1] The following recommendations are based on a conservative assessment of the potential risks.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldSafety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are essential to prevent splashes from causing serious eye irritation.[10] A face shield must be worn over the goggles whenever there is a significant risk of splashing.[2][5]
Hand Protection Chemical-resistant nitrile or neoprene glovesNitrile gloves are a common and effective choice for handling many laboratory chemicals.[2] Always inspect gloves for damage before use and wash hands thoroughly after removal.[11] For extended work or when using solvents, consult a glove compatibility chart.
Skin and Body Protection Flame-resistant laboratory coat and appropriate protective clothingA lab coat is the minimum requirement to protect skin and personal clothing from contamination.[2][11] Long pants and closed-toe shoes are mandatory in the laboratory.[12]
Respiratory Protection Not generally required with adequate engineering controlsAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][10] If dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator (e.g., N95 for solids) or a powered air-purifying respirator (PAPR) is required.[1][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[2] The following workflow integrates safety at every stage.

Preparation and Weighing
  • Designate a Workspace: All handling of the solid compound must occur within a certified chemical fume hood.[1][12]

  • Assemble Materials: Before introducing the chemical, gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it in the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.

  • Weighing: Carefully weigh the desired amount of the compound. Use gentle movements to avoid creating airborne dust.[13]

  • Container Management: Keep the primary container tightly sealed when not in use.[10][13]

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or bath and ensure the setup is secure.

  • Closed Systems: Whenever possible, conduct reactions in closed systems to contain vapors.

Storage
  • Container: Store in a tightly closed, clearly labeled container.[10][13]

  • Location: Keep in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5][13]

Safety Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol from initial assessment to final disposal.

G Figure 1: Comprehensive Safety Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Risk Assessment (Assume High Toxicity) B Select & Inspect PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Weighing & Transfer (Minimize Dust/Aerosols) B->C Proceed to Handling D Experimental Procedure (e.g., Solution Prep) C->D E Decontaminate Surfaces & Glassware D->E Experiment Complete F Segregate & Label Hazardous Waste E->F G Properly Remove & Dispose of PPE (as Contaminated Waste) F->G H Wash Hands Thoroughly G->H

Caption: Comprehensive Safety Workflow.

Emergency and Disposal Protocols

Emergency Procedures

Be prepared for accidents before beginning any experiment.[11][14]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][15] Seek immediate medical attention.[6][16]

  • Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical advice if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[7][9] Seek immediate medical attention.[16]

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, silica gel) and collect into a suitable, sealed container for disposal.[10] Avoid generating dust.[7] Do not let the product enter drains.[6][10]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect unused compound and contaminated solids (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[3]

  • Liquid Waste: Collect any solutions containing the compound in a designated container for halogenated organic liquid waste. Do not pour down the drain.[10]

  • Contaminated PPE: Gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag or container for hazardous waste disposal.[2]

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations.[10][13]

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. Benchchem. ()
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1. Benchchem. ()
  • (1-(2-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOL-4-YL)METHANOL. NextSDS. ()
  • Chemical Safety Best Practices in The Lab. Green World Group. ()
  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Labor
  • Working with Chemicals - Prudent Practices in the Labor
  • Lab Chemical Safety Guidelines. Harvard University Environmental Health & Safety. ()
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  • SAFETY DATA SHEET - 3(5)-Phenyl-1H-pyrazole. Fisher Scientific. ()
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. ()
  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angene Chemical. ()
  • Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD. ()
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  • Safety Data Sheet - (R)-Lansoprazole. MedchemExpress.com. ()
  • An In-depth Technical Guide on the Safety and Handling of Fluorin
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. ()
  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. ()
  • Fluorine Safety. Purdue University. ()

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